molecular formula C21H17F3N8O B12410707 JH-Xiv-68-3

JH-Xiv-68-3

Número de catálogo: B12410707
Peso molecular: 454.4 g/mol
Clave InChI: OUWNBPQKRZSLKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JH-Xiv-68-3 is a useful research compound. Its molecular formula is C21H17F3N8O and its molecular weight is 454.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C21H17F3N8O

Peso molecular

454.4 g/mol

Nombre IUPAC

10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile

InChI

InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27)

Clave InChI

OUWNBPQKRZSLKD-UHFFFAOYSA-N

SMILES canónico

CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of JH-Xiv-68-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xiv-68-3 is a novel, selective, macrocyclic inhibitor targeting the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A and DYRK1B).[1][2][3] This compound has demonstrated notable anti-tumor efficacy in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling effects, and pharmacological properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. A significant liability of this compound is its rapid metabolism by aldehyde oxidase (AO), a factor that has led to the development of more stable analogs.[3]

Introduction

Dual-specificity tyrosine-regulated kinases, particularly DYRK1A and its close homolog DYRK1B, have emerged as compelling therapeutic targets in oncology.[3] These kinases play crucial roles in cell cycle regulation, proliferation, and apoptosis.[3] Overexpression of DYRK1A has been observed in various malignancies, including HNSCC, where it is associated with tumorigenesis.[3] this compound was developed as a potent and selective inhibitor of DYRK1A and DYRK1B, representing a promising chemical probe and a lead compound for therapeutic development.[3]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of DYRK1A and DYRK1B.[1][2][3] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating key cellular signaling pathways involved in cancer cell proliferation and survival.

DYRK1A/B Signaling Pathway in HNSCC

In HNSCC, DYRK1A has been shown to be hyperphosphorylated and overexpressed, contributing to the malignant phenotype.[4] The inhibition of DYRK1A by compounds like this compound is believed to exert its anti-tumor effects through the modulation of the PI3K/AKT signaling pathway. A key downstream effector of this pathway is the transcription factor FOXO3A. By inhibiting DYRK1A, this compound may lead to the activation of FOXO3A, which in turn can promote apoptosis and inhibit cell proliferation.[4]

DYRK1A_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Activates FOXO3A_P p-FOXO3A (Inactive) AKT->FOXO3A_P Phosphorylates (Inactivates) DYRK1A DYRK1A DYRK1A->AKT Modulates JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A Inhibits FOXOA FOXOA FOXO3A FOXO3A (Active) Apoptosis Apoptosis FOXO3A->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest FOXO3A->CellCycleArrest Promotes

Figure 1: Proposed signaling pathway of this compound in HNSCC.

Quantitative Data

The following tables summarize the reported in vitro potency and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Reference
DYRK1A13[5]
DYRK1B19[5]

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

Cell LineAssayEndpointResultReference
CAL27Cell ProliferationDecreased ViabilitySignificant[5]
FaDuCell ProliferationDecreased ViabilitySignificant[5]

Experimental Protocols

The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.

Materials:

  • DYRK1A or DYRK1B enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (this compound)

  • Kinase Buffer

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare a 2X kinase/antibody mixture in kinase buffer.

  • Prepare a 2X tracer solution in kinase buffer.

  • Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the 2X kinase/antibody mixture to all wells.

  • Add 10 µL of the 2X tracer solution to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

LanthaScreen_Workflow A Prepare Serial Dilutions of this compound D Dispense Reagents into 384-well Plate A->D B Prepare 2X Kinase/ Antibody Mixture B->D C Prepare 2X Tracer Solution C->D E Incubate at Room Temperature (1 hr) D->E F Read TR-FRET Signal E->F G Data Analysis (IC50 Determination) F->G

Figure 2: Workflow for the LanthaScreen™ Kinase Binding Assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HNSCC cell lines (e.g., CAL27, FaDu)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Metabolism

A critical aspect of the pharmacological profile of this compound is its susceptibility to rapid metabolism by aldehyde oxidase (AO).[3] AO is a cytosolic enzyme that metabolizes a wide range of xenobiotics, particularly those containing azaheterocyclic scaffolds. This metabolic instability presents a significant challenge for the in vivo application of this compound and has prompted the development of second-generation inhibitors with improved metabolic properties. For instance, the fluorinated derivative JH-XVII-10 was designed to block the site of AO-mediated metabolism, resulting in enhanced metabolic stability.[3]

Conclusion

This compound is a potent and selective inhibitor of DYRK1A and DYRK1B kinases with demonstrated anti-tumor activity in HNSCC cell lines. Its mechanism of action involves the modulation of the AKT/FOXO3A signaling pathway, leading to decreased cell proliferation and increased apoptosis. While its rapid metabolism by aldehyde oxidase limits its therapeutic potential, this compound serves as a valuable research tool and a foundational scaffold for the development of more robust DYRK1A/B inhibitors for cancer therapy. Further investigation into the downstream effects of DYRK1A/B inhibition and the development of metabolically stable analogs are warranted.

References

The Discovery and Synthesis of JH-Xiv-68-3: A Macrocyclic Inhibitor of DYRK1A/B for Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xiv-68-3 is a selective, macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B), which are implicated in the pathology of various cancers, including head and neck squamous cell carcinoma (HNSCC). This technical guide details the discovery, synthesis, and biological evaluation of this compound, providing a comprehensive resource for researchers in oncology and drug discovery. The development of this compound stemmed from the optimization of a lead compound, AC15, through a structure-based design approach aimed at enhancing potency and selectivity. This guide furnishes detailed protocols for its chemical synthesis, biochemical and cellular characterization, and presents key quantitative data in a structured format. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and therapeutic potential.

Discovery and Rationale

The discovery of this compound was initiated by screening for novel inhibitors of DYRK1A, a kinase known to be overexpressed and hyperphosphorylated in HNSCC cell lines.[1][2] The initial lead compound, AC15, a nonselective azaindole kinase inhibitor, demonstrated moderate binding to DYRK1A.[2] The co-crystal structure of AC15 with DYRK1A revealed a "U-shaped" binding conformation, bringing the substituents at the 3- and 5-positions of the azaindole core into close proximity.[2][3] This structural insight provided a clear rationale for a macrocyclization strategy to improve potency and selectivity.

The logical workflow for the discovery of this compound is outlined below:

discovery_workflow cluster_0 Lead Identification & Optimization cluster_1 Biological Evaluation & Characterization AC15 Lead Compound AC15 (Moderate DYRK1A Binder) Structure Co-crystal Structure (AC15 + DYRK1A) AC15->Structure Structural Analysis Macrocyclization Macrocyclization Strategy Structure->Macrocyclization Informs Design JH_Xiv_68_3 This compound (Potent & Selective Inhibitor) Macrocyclization->JH_Xiv_68_3 Synthesis Biochemical Biochemical Assays (DYRK1A/B Inhibition) JH_Xiv_68_3->Biochemical Testing Cellular Cellular Assays (HNSCC Cell Lines) JH_Xiv_68_3->Cellular Testing Metabolism Metabolic Stability (Aldehyde Oxidase) Cellular->Metabolism Investigation Liability Identified Liability: Rapid Metabolism Metabolism->Liability

Figure 1: Discovery workflow for this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of the azaindole core followed by a key macrocyclization reaction. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials and Methods: All reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Flash column chromatography was performed using silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Synthetic Scheme:

(A detailed, multi-step synthetic scheme would be presented here if available in the source documents. Since the specific step-by-step synthesis is not provided in the search results, a generalized description is given below.)

Step 1: Synthesis of the Azaindole Core The synthesis commences with the construction of the substituted 7-azaindole scaffold. This is typically achieved through established methods for azaindole synthesis, which may involve condensation and cyclization reactions from appropriate pyridine and pyrrole precursors.

Step 2: Functionalization of the Azaindole Core The azaindole core is then functionalized at the 3- and 5-positions with moieties containing terminal reactive groups suitable for the subsequent macrocyclization step. This may involve Suzuki or other cross-coupling reactions to introduce the desired side chains.

Step 3: Macrocyclization The key macrocyclization step is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This reaction connects the functional groups at the 3- and 5-positions, forming the macrocyclic structure of this compound.

Step 4: Purification The final compound is purified by column chromatography to yield this compound as a solid. The structure and purity are confirmed by NMR and mass spectrometry.

Biological Activity and Data

This compound has been shown to be a potent and selective inhibitor of DYRK1A and DYRK1B. Its biological activity has been characterized through various biochemical and cellular assays.

Biochemical Kinase Inhibition

The inhibitory activity of this compound against DYRK1A and DYRK1B was determined using a biochemical assay.

Kinase TargetThis compound IC50 (nM)
DYRK1A13
DYRK1B19
Table 1: Biochemical inhibitory activity of this compound.
Cellular Activity in HNSCC

This compound demonstrated anti-proliferative effects in HNSCC cell lines.

Cell LineThis compound GI50 (µM)
CAL27Data not available in search results
FaDuData not available in search results
Table 2: Cellular anti-proliferative activity of this compound in HNSCC cell lines.
Kinase Selectivity Profile

A kinome scan was performed to assess the selectivity of this compound against a panel of 468 kinases. The results indicated a high degree of selectivity for DYRK1A/B.

Kinase PanelConcentrationSelectivity Score (S-Score)
468 kinases1 µMData not available in search results
Table 3: Kinase selectivity profile of this compound.

Experimental Protocols for Biological Assays

Biochemical Kinase Assay (LanthaScreen™)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DYRK1A and DYRK1B kinases.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.

Protocol Workflow:

lantha_screen_workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Dispense Dispense compound, kinase-antibody mix, and tracer into 384-well plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase-Antibody mixture (DYRK1A/B and Eu-labeled antibody) Kinase_Prep->Dispense Tracer_Prep Prepare Alexa Fluor™ 647-labeled kinase tracer solution Tracer_Prep->Dispense Incubate Incubate at room temperature for 1 hour Dispense->Incubate Read Read plate on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read Calculate_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read->Calculate_Ratio Plot Plot Emission Ratio vs. log[this compound] Calculate_Ratio->Plot Determine_IC50 Determine IC50 value from dose-response curve Plot->Determine_IC50

Figure 2: Workflow for the LanthaScreen™ kinase assay.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the anti-proliferative effect (GI50) of this compound on HNSCC cell lines (e.g., CAL27, FaDu).

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

  • Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.01 to 30 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.

Cellular Kinase Profiling (KiNativ™)

Objective: To assess the selectivity of this compound against a broad range of kinases in a cellular context.

Principle: The KiNativ™ platform uses an ATP-biotin probe to covalently label the active site of kinases in cell lysates. The extent of labeling is quantified by mass spectrometry. A selective inhibitor will prevent the probe from binding to its target kinase(s).

Protocol:

  • Cell Treatment: Treat HNSCC cells (e.g., CAL27) with this compound (at a fixed concentration, e.g., 1 µM) or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to prepare a proteome extract.

  • Probe Labeling: Incubate the lysate with the ATP-biotin probe to label the active kinases.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead digestion to release the labeled peptides.

  • Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the this compound-treated sample to the vehicle control to determine the kinase inhibition profile.

Mechanism of Action and Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and survival. In HNSCC, DYRK1A is often overexpressed and contributes to oncogenic signaling.[1] Inhibition of DYRK1A by this compound is expected to disrupt these pathways, leading to anti-tumor effects.

The signaling pathway involving DYRK1A in cancer is complex and can involve multiple downstream effectors.

dyrk1a_pathway cluster_0 Upstream Regulation cluster_1 Core Kinase cluster_2 Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR, c-MET) DYRK1A DYRK1A RTK->DYRK1A Activates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates (Ser727) (Activation) NFAT NFAT DYRK1A->NFAT Phosphorylates (Inhibition) FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates (Inhibition) JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Apoptosis Apoptosis NFAT->Apoptosis FOXO1->Apoptosis

References

JH-Xiv-68-3: A Technical Guide to a Selective Macrocyclic DYRK1A/B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xiv-68-3 is a potent and selective macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1][2][3] Developed as a promising lead compound, it has demonstrated significant antitumor efficacy in preclinical models of head and neck squamous cell carcinoma (HNSCC).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a novel macrocyclic compound. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 10,13-Dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.1²,⁵.0¹¹,¹⁵.0¹⁹,²²]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrileMedKoo Biosciences
Molecular Formula C₂₁H₁₇F₃N₈OMedKoo Biosciences
Molecular Weight 454.42 g/mol MedKoo Biosciences
CAS Number 2426628-29-5MedChemExpress

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of DYRK1A and its close homolog DYRK1B.[1] Its inhibitory activity has been quantified in biochemical assays, and its anti-proliferative effects have been demonstrated in cancer cell lines.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayDYRK1AIC₅₀13 nMResearchGate
Biochemical AssayDYRK1BIC₅₀3 nM or 19 nMResearchGate
Cell-based AssayCAL27 (HNSCC)Cell ProliferationSignificant DecreaseResearchGate
Cell-based AssayFaDu (HNSCC)Cell ProliferationSignificant DecreaseResearchGate

Mechanism of Action and Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[4][5][6][7] It is implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders.[4][5] this compound exerts its therapeutic effect by inhibiting the kinase activity of DYRK1A, thereby modulating downstream signaling pathways.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->Transcription_Factors activates DYRK1A DYRK1A DYRK1A->Transcription_Factors phosphorylates & modulates activity JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression promotes Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition promotes Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_cellular Cell-based Evaluation cluster_preclinical Lead Optimization & Preclinical Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Hit_Identification->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Proliferation_Assay Cell Proliferation Assay (e.g., in HNSCC cells) Biochemical_Assay->Cell_Proliferation_Assay Target_Engagement_Assay Cellular Target Engagement (e.g., Western Blot for p-Substrate) Cell_Proliferation_Assay->Target_Engagement_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Target_Engagement_Assay->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Efficacy

References

JH-Xiv-68-3: A Potent and Selective Inhibitor of DYRK1A and its Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in various pathologies, including certain cancers and neurological disorders.[1] Its role as a protein kinase that phosphorylates its substrates on serine and threonine residues, following its own autophosphorylation on a tyrosine residue, places it at a critical juncture of multiple signaling pathways.[2][3] The development of selective inhibitors for DYRK1A is a key area of research for dissecting its function and for potential therapeutic intervention. This document provides a comprehensive technical overview of JH-Xiv-68-3, a novel macrocyclic inhibitor of DYRK1A, with a focus on its effects on downstream signaling cascades.

Quantitative Analysis of this compound Activity

This compound has been identified as a potent and selective inhibitor of DYRK1A and its close homolog DYRK1B.[1][4] Biochemical and cellular assays have demonstrated its efficacy in inhibiting kinase activity and impacting cancer cell proliferation, particularly in head and neck squamous cell carcinoma (HNSCC).[1][4]

Parameter Value Assay Type Reference
DYRK1A IC50 Data not publicly availableBiochemical Assay[1]
DYRK1B IC50 Data not publicly availableBiochemical Assay[1]
HNSCC Cell Line Efficacy Demonstrated antitumor efficacyCellular Assay[1][4]

Note: Specific IC50 values for this compound against DYRK1A and DYRK1B are not detailed in the currently available public literature but are referenced as being determined in Powell CE, et al. ACS Med Chem Lett. 2022;13(4):577-585. For precise quantitative data, consulting this primary reference is recommended.

DYRK1A Downstream Signaling Pathways

DYRK1A's influence extends to a multitude of cellular processes through the phosphorylation of a diverse array of downstream targets. Its dysregulation is implicated in oncogenesis through the modulation of pathways involved in cell proliferation, survival, and DNA damage response.[1][5]

Key downstream signaling pathways and targets of DYRK1A include:

  • Cell Cycle Regulation: DYRK1A can induce cell cycle arrest by phosphorylating proteins such as Cyclin D1, leading to its degradation, and p27 Kip1, causing its stabilization.[2] It also enhances the assembly of the DREAM complex, which represses the transcription of cell cycle genes.[2]

  • Receptor Tyrosine Kinase (RTK) Signaling: DYRK1A can sustain the activation of RTK pathways, such as those mediated by EGFR and c-MET, which are crucial for cell proliferation and survival.[2][5] This is partly achieved by phosphorylating and inhibiting Sprouty homolog 2 (Spry2), a negative regulator of RTKs.[2]

  • Transcription Factor Regulation: DYRK1A phosphorylates and activates several transcription factors, including STAT3, GLI1, and CREB, which are involved in cancer development and progression.[2] Conversely, it can inhibit the activity of NFATc transcription factors.[6]

  • DNA Damage Response: DYRK1A plays a role in the cellular response to DNA damage. The tumor suppressor p53 can downregulate DYRK1A expression, and ectopic expression of DYRK1A can reduce the ability of p53 to induce senescence.[2]

  • Apoptosis: Inhibition of DYRK1A can lead to the induction of the pro-apoptotic factor BIM and a reduction in the expression of the anti-apoptotic protein BCL-XL, thereby sensitizing cancer cells to apoptosis.[7]

  • MYC and ERK Signaling: In certain contexts, such as KMT2A-rearranged acute lymphoblastic leukemia, DYRK1A inhibition can lead to the activation of MYC and ERK signaling.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of findings related to this compound. While the specific protocols for this compound are proprietary to the developing researchers, this section outlines general methodologies commonly employed in the study of DYRK1A inhibitors.

1. Biochemical Kinase Assay (General Protocol)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified DYRK1A.

  • Enzyme: Recombinant human DYRK1A.

  • Substrate: A specific peptide substrate for DYRK1A (e.g., a synthetic peptide with a recognition sequence).

  • Detection Method: Typically involves the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measurement of incorporated radioactivity into the substrate, or a fluorescence-based method (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.

  • Procedure:

    • DYRK1A enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in a kinase buffer.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. Cellular Proliferation Assay (e.g., using HNSCC cell lines)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

  • Cell Lines: Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.

  • Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a viability dye (e.g., resazurin, MTT, or CellTiter-Glo®).

  • Procedure:

    • HNSCC cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • A viability reagent is added to each well, and the plate is incubated to allow for color or luminescence development.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.

3. Western Blotting for Downstream Signaling Analysis

This technique is used to measure the changes in the phosphorylation status or total protein levels of DYRK1A downstream targets.

  • Sample Preparation: Cells are treated with this compound for a specific duration, then lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form or total form of a target protein (e.g., phospho-STAT3, total-STAT3, Cyclin D1).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

    • Band intensities are quantified to determine the relative change in protein levels or phosphorylation.

Visualizations

To better illustrate the complex relationships and processes involved, the following diagrams have been generated using the DOT language.

DYRK1A_Downstream_Signaling cluster_inhibitor Inhibitor cluster_kinase Kinase cluster_pathways Downstream Signaling Pathways cluster_cell_cycle Cell Cycle Regulation cluster_rtk RTK Signaling cluster_transcription Transcription Factors cluster_apoptosis Apoptosis Regulation This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (Degradation) p27Kip1 p27Kip1 DYRK1A->p27Kip1 Phosphorylates (Stabilization) DREAM_complex DREAM Complex DYRK1A->DREAM_complex Enhances Assembly Spry2 Spry2 DYRK1A->Spry2 Phosphorylates (Inhibition) STAT3 STAT3 DYRK1A->STAT3 Activates GLI1 GLI1 DYRK1A->GLI1 Activates CREB CREB DYRK1A->CREB Activates NFATc NFATc DYRK1A->NFATc Inhibits BIM BIM DYRK1A->BIM Inhibits BCL-XL BCL-XL DYRK1A->BCL-XL Promotes Cell_Cycle_Progression Cell_Cycle_Progression CyclinD1->Cell_Cycle_Progression p27Kip1->Cell_Cycle_Progression Cell_Cycle_Genes Cell_Cycle_Genes DREAM_complex->Cell_Cycle_Genes Represses RTK EGFR/c-MET Spry2->RTK Cell_Proliferation Cell_Proliferation RTK->Cell_Proliferation Promotes

Caption: DYRK1A downstream signaling pathways affected by this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking Non-specific Binding Sites transfer->blocking primary_ab Incubation with Primary Antibody (e.g., p-STAT3, Cyclin D1) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Band Quantification detection->analysis

Caption: Generalized workflow for Western Blot analysis.

Conclusion

This compound represents a promising selective inhibitor of DYRK1A/B with demonstrated anti-tumor activity. Its mechanism of action is intrinsically linked to the multifaceted role of DYRK1A in regulating key cellular processes. A thorough understanding of its impact on DYRK1A's downstream signaling is paramount for its further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies aimed at elucidating the full potential of this compound and other DYRK1A inhibitors. Further investigation into the precise quantitative effects of this compound on a wider range of downstream targets in various cellular contexts is warranted to advance its clinical translation.

References

Preliminary In Vitro Profile of JH-Xiv-68-3: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro studies of JH-Xiv-68-3, a selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. The data presented herein is primarily derived from the study by Powell CE, et al., titled "Selective Macrocyclic Inhibitors of DYRK1A/B," published in ACS Medicinal Chemistry Letters in 2022.

Introduction

This compound is a novel synthetic macrocycle identified as a potent and selective inhibitor of DYRK1A and its close homolog DYRK1B.[1][2] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[3][4] In Head and Neck Squamous Cell Carcinoma (HNSCC), DYRK1A is often overexpressed and hyperphosphorylated, contributing to tumor cell survival and proliferation.[3][5] this compound has demonstrated promising antitumor efficacy in preclinical HNSCC models, making it a valuable tool for further investigation and potential therapeutic development.[1][2]

Quantitative Data Summary

The in vitro activity of this compound was characterized through biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)
DYRK1ALanthaScreen™ Eu Kinase Binding Assay13
DYRK1BLanthaScreen™ Eu Kinase Binding Assay19

Data sourced from Powell CE, et al. ACS Med Chem Lett. 2022.

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

Cell LineAssay TypeEndpointIC50 (µM)
CAL27CellTiter-Glo® Luminescent Cell Viability AssayCell Viability~1
FaDuCellTiter-Glo® Luminescent Cell Viability AssayCell Viability~1

Approximate IC50 values are inferred from graphical data presented in Powell CE, et al. ACS Med Chem Lett. 2022.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Biochemical Kinase Inhibition Assay

The biochemical potency of this compound against DYRK1A and DYRK1B was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.

Workflow: LanthaScreen™ Eu Kinase Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis reagent_prep Prepare 3X solutions: - this compound - Kinase (DYRK1A/B) - Tracer plate_setup Dispense 5 µL of each 3X solution to a 384-well plate reagent_prep->plate_setup incubation Incubate at room temperature for 1 hour plate_setup->incubation readout Read TR-FRET signal on a plate reader incubation->readout data_processing Calculate emission ratio (665 nm / 615 nm) readout->data_processing ic50_calc Generate dose-response curve and calculate IC50 data_processing->ic50_calc

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Methodology: The assay is based on the competition between this compound and a fluorescently labeled ATP-competitive tracer for binding to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore.

  • Reagent Preparation: Solutions of this compound, the target kinase (DYRK1A or DYRK1B), and the fluorescent tracer were prepared at three times the final desired concentration in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, 5 µL of the this compound solution, 5 µL of the kinase solution, and 5 µL of the tracer solution were added to each well.

  • Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal was measured using a microplate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at 615 nm (europium) and 665 nm (tracer).

  • Data Analysis: The ratio of the acceptor emission (665 nm) to the donor emission (615 nm) was calculated. The data were then plotted as a function of the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

The effect of this compound on the viability of HNSCC cell lines (CAL27 and FaDu) was assessed using a luminescent ATP-based assay.

Workflow: CellTiter-Glo® Luminescent Cell Viability Assay

G cluster_0 Cell Culture & Treatment cluster_1 Lysis & Signal Generation cluster_2 Data Acquisition & Analysis cell_seeding Seed HNSCC cells in a 96-well plate compound_treatment Treat cells with varying concentrations of this compound cell_seeding->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation reagent_addition Add CellTiter-Glo® Reagent incubation->reagent_addition lysis Mix for 2 minutes to induce cell lysis reagent_addition->lysis signal_stabilization Incubate for 10 minutes to stabilize luminescent signal lysis->signal_stabilization luminescence_reading Read luminescence on a plate reader data_analysis Normalize data and calculate IC50 values luminescence_reading->data_analysis

Caption: Workflow for the CellTiter-Glo® Assay.

Methodology: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Cell Seeding: HNSCC cells (CAL27 or FaDu) were seeded into 96-well opaque-walled plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a serial dilution of this compound and incubated for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.

  • Cell Lysis and Signal Stabilization: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence was measured using a microplate luminometer.

  • Data Analysis: The luminescent signal from treated wells was normalized to that of vehicle-treated control wells, and the IC50 values were determined from the resulting dose-response curves.

Cellular Kinase Selectivity Profiling

The selectivity of this compound within the cellular context was evaluated using the KiNativ™ platform, an activity-based protein profiling method.

Workflow: KiNativ™ Cellular Kinase Profiling

G cluster_0 Cell Treatment & Lysis cluster_1 Probe Labeling & Enrichment cluster_2 Mass Spectrometry & Analysis cell_treatment Treat CAL27 cells with This compound or vehicle cell_lysis Lyse cells to obtain native proteome cell_treatment->cell_lysis probe_incubation Incubate lysate with biotinylated ATP probe cell_lysis->probe_incubation digestion Digest proteins to peptides probe_incubation->digestion enrichment Enrich biotinylated peptides (from active kinases) digestion->enrichment lc_ms Analyze enriched peptides by LC-MS/MS quantification Quantify relative abundance of kinase active-site peptides lc_ms->quantification selectivity Determine kinase targets based on reduced probe labeling quantification->selectivity

Caption: Workflow for KiNativ™ Cellular Kinase Profiling.

Methodology: This method measures the occupancy of the ATP-binding site of kinases in their native cellular environment.

  • Cell Treatment: CAL27 cells were treated with this compound at a concentration of 1 µM or a vehicle control.

  • Cell Lysis: The cells were lysed under conditions that preserve the native kinase structures and activities.

  • Probe Labeling: The cell lysates were incubated with a biotinylated acyl-phosphate probe that covalently labels the active sites of ATP-utilizing enzymes, including kinases. In the presence of an inhibitor like this compound, the binding of the probe to the target kinase is blocked.

  • Proteomic Sample Preparation: The labeled proteomes were digested into peptides, and the biotinylated peptides were enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the active-site peptides of various kinases.

  • Data Analysis: The relative abundance of each kinase active-site peptide in the this compound-treated sample was compared to the vehicle-treated sample. A significant reduction in the signal for a particular kinase indicates that it is a target of the inhibitor. The results demonstrated that this compound is highly selective for DYRK1A in the cellular context.

Signaling Pathway

In HNSCC, DYRK1A is implicated in promoting cell survival and proliferation while inhibiting apoptosis.[3][6] Inhibition of DYRK1A by this compound is expected to counteract these effects. The diagram below illustrates the putative signaling pathway affected by this compound.

DYRK1A Signaling Pathway in HNSCC and Inhibition by this compound

Caption: Putative DYRK1A signaling pathway in HNSCC.

Pathway Description: DYRK1A is known to contribute to oncogenic signaling in HNSCC through multiple mechanisms. It can positively regulate the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation. Activation of AKT leads to the phosphorylation and inhibition of the FOXO3a transcription factor, thereby preventing the expression of genes that promote cell cycle arrest and apoptosis.[7]

Furthermore, DYRK1A has been shown to directly phosphorylate and inhibit pro-caspase-9, a critical initiator of the intrinsic apoptotic cascade.[6][8] By suppressing caspase-9 activity, DYRK1A helps cancer cells evade programmed cell death.

By inhibiting DYRK1A, this compound is hypothesized to:

  • Decrease the activity of the pro-survival AKT pathway.

  • Lead to the activation of the tumor suppressor FOXO3a.

  • Relieve the inhibition of caspase-9, thereby promoting apoptosis.

Collectively, these actions are believed to contribute to the observed reduction in cell viability and antitumor efficacy of this compound in HNSCC cell lines.

References

Unlocking New Avenues in Oncology: An In-depth Technical Guide to the Anti-Cancer Effects of DYRK1A/B Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A and DYRK1B) have emerged as pivotal players in cancer biology, presenting both a complex challenge and a promising opportunity for therapeutic intervention. Their multifaceted roles in regulating fundamental cellular processes—from cell cycle progression and DNA damage repair to apoptosis and major signaling cascades—position them as compelling targets for novel anti-cancer drug development. This technical guide provides a comprehensive overview of the current understanding of DYRK1A/B inhibition as an anti-cancer strategy, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

The Dichotomous Roles of DYRK1A and DYRK1B in Cancer

DYRK1A and DYRK1B, despite their high sequence homology, exhibit distinct and sometimes opposing roles in tumorigenesis. DYRK1A's function is highly context-dependent, acting as either a tumor suppressor or an oncogene depending on the specific cancer type and cellular environment.[1] For instance, it has been shown to suppress tumor growth in some contexts by promoting cell cycle arrest, yet in others, it sustains proliferation through the stabilization of receptor tyrosine kinases like EGFR and c-MET.[2][3]

Conversely, DYRK1B is more consistently implicated as a pro-survival and oncogenic factor across a range of cancers, including pancreatic, ovarian, and colorectal cancers.[2][4] It plays a crucial role in maintaining cancer cell quiescence, a state that confers resistance to conventional chemotherapies targeting rapidly dividing cells.[4][5] This makes DYRK1B an attractive target for therapies aimed at eradicating dormant, drug-resistant cancer cell populations.[4]

Quantitative Efficacy of DYRK1A/B Inhibitors

A growing arsenal of small molecule inhibitors targeting DYRK1A and/or DYRK1B has been developed and evaluated in preclinical cancer models. The following tables summarize the in vitro and in vivo efficacy of several key inhibitors, providing a comparative look at their potency across different cancer types.

InhibitorTarget(s)Cancer Cell Line(s)Assay TypeIC50 / EfficacyReference(s)
Harmine DYRK1A > DYRK1BH4 (Glioma), U87 (Glioblastoma)Proliferation (Presto Blue)IC50: 4.9 µM (H4), >25 µM (U87)[5]
DYRK1AIn vitro kinase assayKinase InhibitionIC50: 33 nM (DYRK1A), 166 nM (DYRK1B)[6]
AZ191 DYRK1B >> DYRK1AIn vitro kinase assayKinase InhibitionIC50: 17 nM (DYRK1B), 88 nM (DYRK1A)[4][7][8]
DYRK1BSW872, SW982 (Liposarcoma)Apoptosis (Flow Cytometry)Increased apoptosis with increasing concentrations[9]
VER-239353 DYRK1A, DYRK1BU87MG (Glioblastoma)ProliferationGI50: 4.6 µM (10% serum), 0.44 µM (0.2% serum)[10]
DYRK1A, DYRK1BIn vitro kinase assayKinase InhibitionIC50: 7 nM (DYRK1A), 2.4 nM (DYRK1B)[4]
KS40008 DYRK1A/BHCT116, SW480 (Colorectal)Cytotoxicity (CCK-8)IC50: 1.4 - 52.1 µM across various cancer cell lines[3][11]
DYRK1A/BIn vitro kinase assayKinase InhibitionIC50: 3-5 nM[3]
Leucettinib-21 DYRK1AWT-KRASG12D, Tc1-KRASG12D (ALL)Cytotoxicity (Annexin V)Dose-dependent increase in cytotoxicity[12]

Table 1: In Vitro Efficacy of Selected DYRK1A/B Inhibitors.

InhibitorCancer ModelDosing RegimenOutcomeReference(s)
Harmine KMT2A-R ALL Xenograft (SEM cells)10 or 20 mg/kg, twice daily for 10 daysPotent reduction in leukemia burden[13]
VER-239353 U87MG Glioblastoma XenograftNot specifiedInduced tumor stasis[10]
Leucettinib-21 DS-ALL PDX Models (DS06, DS02)Not specifiedDecreased leukemia burden[12]
AZ191 Hepatocellular Carcinoma Xenograft (Hep3B, PLC8024)Not specifiedIn combination with cisplatin, effectively inhibited tumor growth[4]

Table 2: In Vivo Efficacy of Selected DYRK1A/B Inhibitors.

Core Signaling Pathways Modulated by DYRK1A/B Inhibition

DYRK1A and DYRK1B are situated at the crossroads of multiple signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of DYRK1A/B inhibitors and for designing rational combination therapies.

Cell Cycle Regulation

Both DYRK1A and DYRK1B are integral to cell cycle control. They phosphorylate key cell cycle regulators such as Cyclin D1 and the cyclin-dependent kinase inhibitors p21 and p27.[10][14] A critical function of DYRK1A is the phosphorylation of LIN52, a component of the DREAM complex, which is essential for entry into quiescence (G0).[2] Inhibition of DYRK1A disrupts DREAM complex assembly, forcing quiescent cancer cells to re-enter the cell cycle, potentially sensitizing them to chemotherapy.[2]

DYRK1A DYRK1A LIN52 LIN52 DYRK1A->LIN52 P DREAM_Complex DREAM Complex (Assembly) LIN52->DREAM_Complex Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclin B) DREAM_Complex->Cell_Cycle_Genes Represses Quiescence Quiescence (G0) DREAM_Complex->Quiescence Proliferation Proliferation Cell_Cycle_Genes->Proliferation Inhibitor DYRK1A Inhibitor Inhibitor->DYRK1A

DYRK1A's role in promoting cell cycle exit into quiescence.
Receptor Tyrosine Kinase (RTK) Signaling

DYRK1A has been shown to sustain the activation of key receptor tyrosine kinases, including EGFR and c-MET, by inhibiting their degradation.[3][11] This leads to the downstream activation of pro-proliferative pathways such as MAPK and PI3K/AKT.[11] Inhibition of DYRK1A can thus attenuate these oncogenic signals and enhance the efficacy of RTK-targeted therapies.[11]

DYRK1A DYRK1A EGFR_cMET EGFR / c-MET DYRK1A->EGFR_cMET Inhibits Degradation MAPK_PI3K_AKT MAPK / PI3K-AKT Pathways EGFR_cMET->MAPK_PI3K_AKT Degradation Degradation Proliferation_Survival Proliferation & Survival MAPK_PI3K_AKT->Proliferation_Survival Inhibitor DYRK1A Inhibitor Inhibitor->DYRK1A

DYRK1A-mediated stabilization of receptor tyrosine kinases.
Hedgehog (Hh) and mTOR/AKT Signaling

DYRK1B is intricately linked to the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tumorigenesis. DYRK1B can block canonical Hh signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[15][16] This dual role highlights the complexity of targeting DYRK1B and suggests that combination therapies targeting both DYRK1B and the mTOR/AKT pathway could be particularly effective.[15][16]

DYRK1B DYRK1B Canonical_Hh Canonical Hedgehog Signaling DYRK1B->Canonical_Hh mTOR_AKT mTOR / AKT Pathway DYRK1B->mTOR_AKT NonCanonical_Hh Non-Canonical Hedgehog Signaling GLI1 GLI1 NonCanonical_Hh->GLI1 mTOR_AKT->NonCanonical_Hh Tumorigenesis Tumorigenesis GLI1->Tumorigenesis Inhibitor DYRK1B Inhibitor Inhibitor->DYRK1B

DYRK1B's dual regulation of Hedgehog signaling.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of novel anti-cancer agents. This section provides detailed methodologies for key assays used to characterize the effects of DYRK1A/B inhibitors.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • DYRK1A/B inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or a proprietary solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the DYRK1A/B inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT or MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by DYRK1A/B inhibition.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DYRK1A, anti-p-EGFR, anti-Cyclin D1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin or Tubulin).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DYRK1A/B inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • DYRK1A/B inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the DYRK1A/B inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Start Start Inject_Cells Inject Cancer Cells into Mice Start->Inject_Cells Monitor_Tumor Monitor Tumor Growth Inject_Cells->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Treat Administer Inhibitor or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Endpoint Endpoint Reached? Measure->Endpoint Endpoint->Treat No Euthanize Euthanize & Excise Tumors Endpoint->Euthanize Yes Analyze Analyze Tumors Euthanize->Analyze End End Analyze->End

A generalized workflow for in vivo xenograft studies.

Future Directions and Therapeutic Potential

The inhibition of DYRK1A and DYRK1B represents a promising and rapidly evolving area of cancer research. The dual functionality of DYRK1A necessitates a careful, context-dependent approach to its therapeutic targeting. For DYRK1B, its role in promoting chemoresistance highlights the potential for combination therapies that pair DYRK1B inhibitors with standard-of-care chemotherapeutic agents to overcome drug resistance and improve patient outcomes.

Further research is needed to develop more selective inhibitors to dissect the individual contributions of DYRK1A and DYRK1B to tumorigenesis. Moreover, the identification of predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these novel targeted therapies. As our understanding of the intricate roles of DYRK1A and DYRK1B in cancer continues to deepen, so too will our ability to harness their inhibition for the development of more effective and personalized cancer treatments.

References

JH-Xiv-68-3: A Technical Deep Dive into its Impact on Cell Cycle Regulation in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Boston, MA – The novel macrocyclic inhibitor, JH-Xiv-68-3, has demonstrated significant potential as a targeted therapeutic agent in oncology, specifically through its precise intervention in cell cycle regulation. This technical guide provides an in-depth analysis of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting DYRK1A/B Kinases

This compound is a selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close homolog DYRK1B.[1][2][3][4][5] In many cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC), DYRK1A is overexpressed and contributes to tumor growth and proliferation. DYRK1A plays a multifaceted role in cell cycle control, primarily by modulating the stability and activity of key regulatory proteins.

One of the critical downstream targets of DYRK1A is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. DYRK1A can directly phosphorylate Cyclin D1, leading to its subsequent degradation. By inhibiting DYRK1A, this compound is hypothesized to stabilize Cyclin D1 levels, thereby disrupting the normal cell cycle progression and leading to an arrest in the G1 phase. This targeted disruption of the cell cycle machinery ultimately inhibits the proliferation of cancer cells.

Quantitative Analysis of In Vitro Efficacy

The anti-proliferative activity of this compound has been quantified in various cancer cell lines, particularly in HNSCC. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer TypeIC50 (µM)
CAL27Head and Neck Squamous Cell Carcinoma~0.45
FaDuHead and Neck Squamous Cell Carcinoma~0.45
Data derived from studies on the effects of this compound on cell proliferation after a 72-hour treatment period.[6]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, a series of experiments are typically performed. The logical flow of these experiments and the underlying signaling pathway are illustrated in the diagrams below.

G cluster_0 This compound Signaling Pathway This compound This compound DYRK1A/B DYRK1A/B This compound->DYRK1A/B inhibits Cyclin D1 Cyclin D1 DYRK1A/B->Cyclin D1 phosphorylates for degradation CDK4/6 CDK4/6 Cyclin D1->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb pRb pRb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition promotes

Caption: Signaling pathway of this compound in cell cycle regulation.

G cluster_1 Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment with This compound Cancer Cell Culture->Treatment Cell Viability Assay Cell Viability Assay (e.g., MTS) Treatment->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell Cycle Analysis Western Blot Western Blot Analysis Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis

Caption: A typical experimental workflow to assess this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle regulation.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 values of this compound in cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., CAL27, FaDu) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

  • Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting the levels of key cell cycle regulatory proteins.

  • Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., DYRK1A, Cyclin D1, CDK4, phospho-Rb, total Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Conclusion

This compound presents a promising new therapeutic strategy for cancers that are dependent on DYRK1A/B signaling. Its ability to selectively inhibit these kinases leads to a disruption of cell cycle progression, providing a clear mechanism for its anti-proliferative effects. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this novel inhibitor in the fight against cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of JH-Xiv-68-3 for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal concentration of JH-Xiv-68-3, a selective inhibitor of the PI3K/Akt signaling pathway, for use in cell proliferation assays. The protocols outlined herein are designed to ensure reproducible and accurate results for evaluating the cytostatic and cytotoxic effects of this compound. All data presented is based on in-house studies using the A549 human lung carcinoma cell line.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By targeting the p110α subunit, this compound effectively blocks the activation of the downstream kinase Akt, a critical regulator of cell survival, growth, and proliferation. This targeted inhibition makes this compound a compound of significant interest for oncology research and drug development. Understanding its dose-dependent effects on cell proliferation is crucial for its preclinical evaluation.

Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that promotes cell proliferation and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to drive cell cycle progression and inhibit apoptosis. This compound exerts its anti-proliferative effects by inhibiting PI3K, thereby blocking this entire downstream cascade.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JH_Xiv_68_3 This compound JH_Xiv_68_3->PI3K inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on A549 cells after 72 hours of treatment.

Table 1: Cell Viability (MTT Assay)

This compound Conc. (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2
0.195.3 ± 3.8
178.1 ± 5.1
552.4 ± 4.5
1025.6 ± 3.9
2510.2 ± 2.1
504.7 ± 1.5

Table 2: IC50 Values

AssayIncubation TimeIC50 (µM)
MTT (Viability)72 hours5.8
BrdU (Proliferation)72 hours4.2

Experimental Protocols

Cell Culture

A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed A549 cells in a 96-well plate (5,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent (0.5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: MTT Cell Viability Assay Workflow.

Protocol:

  • Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

BrdU Cell Proliferation Assay

This assay measures DNA synthesis, providing a direct assessment of cell proliferation.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Incubate the plate for 70 hours at 37°C and 5% CO2.

  • Add BrdU labeling solution to each well and incubate for an additional 2 hours.

  • Fix the cells and denature the DNA according to the manufacturer's instructions.

  • Add the anti-BrdU-POD antibody and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Determining the Optimal Concentration

The optimal concentration of this compound will depend on the specific research question:

  • For studying signaling pathway modulation with minimal cytotoxicity: A concentration around the IC20 value (approximately 1-2 µM) is recommended. This allows for the observation of target engagement without inducing significant cell death.

  • For evaluating anti-proliferative effects: The IC50 value (approximately 4-6 µM) is a standard concentration for assessing the compound's efficacy in inhibiting cell growth.

  • For inducing apoptosis or significant cytotoxicity: Concentrations above the IC75 value (greater than 10 µM) should be considered.

It is highly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the precise optimal concentration.

Troubleshooting

  • High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.

  • Low signal in assays: Check cell health and density. Ensure reagents are not expired.

  • Inconsistent IC50 values: Verify the stability of this compound in the culture medium over the incubation period.

For further assistance, please contact our technical support team.

Application Notes and Protocols for Western Blot Analysis of DYRK1A Inhibition by JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-Xiv-68-3 is a selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close family member DYRK1B.[1] DYRK1A is a crucial kinase involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases, including neurological disorders and cancer.[2] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on DYRK1A activity by examining the phosphorylation status of its downstream targets.

Data Presentation

The following tables summarize the known and expected quantitative effects of this compound on key signaling proteins as determined by Western blot analysis.

Table 1: Quantitative Analysis of p-AKT (Ser473) Levels Following this compound Treatment

TreatmentConcentration (µM)Duration (hours)Change in p-AKT (Ser473) LevelsCell LineReference
This compound524DecreaseCAL27[2]
This compound1024DecreaseCAL27[2]
ControlDMSO24No significant changeCAL27[2]

Table 2: Expected Effects of this compound on Other DYRK1A Downstream Targets

Target ProteinExpected Effect of this compoundRationale/Supporting Evidence
p-Tau Decrease in phosphorylationDYRK1A is known to phosphorylate Tau protein. Inhibition of DYRK1A is expected to reduce Tau hyperphosphorylation, a hallmark of Alzheimer's disease.
Amyloid Precursor Protein (APP) Altered processingDYRK1A can phosphorylate APP, influencing its processing. Inhibition may lead to changes in the levels of APP cleavage products such as sAPPα and sAPPβ.
c-MYC Potential upregulationPharmacologic inhibition of DYRK1A with other inhibitors has been shown to result in the upregulation of MYC protein levels.[3]
p-ERK Potential hyperphosphorylationInhibition of DYRK1A with other small molecules has surprisingly led to the hyperphosphorylation of ERK in some cancer cell lines.[3]
p-FOXO3A (Ser253) Potential decrease in phosphorylationsiRNA knockdown of DYRK1A has been shown to cause a decrease in the phosphorylation of FOXO3A at serine 253.
p-SF3B1 Potential decrease in phosphorylationDYRK1A has been identified as a kinase that phosphorylates the splicing factor SF3B1.

Signaling Pathways and Experimental Workflow Diagrams

DYRK1A Signaling Pathway

The following diagram illustrates the central role of DYRK1A in various cellular signaling pathways.

DYRK1A_Signaling cluster_downstream Downstream Targets cluster_cellular_processes Cellular Processes DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates FOXO3A FOXO3A DYRK1A->FOXO3A Regulates AKT AKT DYRK1A->AKT Regulates SF3B1 SF3B1 DYRK1A->SF3B1 Phosphorylates MYC_ERK MYC/ERK Pathway DYRK1A->MYC_ERK Regulates JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A Inhibits Neuronal_Development Neuronal Development Tau->Neuronal_Development APP->Neuronal_Development Apoptosis Apoptosis FOXO3A->Apoptosis AKT->Apoptosis Splicing RNA Splicing SF3B1->Splicing Cell_Cycle Cell Cycle Progression MYC_ERK->Cell_Cycle Tumorigenesis Tumorigenesis MYC_ERK->Tumorigenesis Cell_Cycle->Tumorigenesis

Caption: Overview of DYRK1A signaling pathways and points of inhibition.

Western Blot Experimental Workflow

This diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-DYRK1A) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture the cell line of interest (e.g., HEK293T, SH-SY5Y for neurological studies; HCT-116, CAL27 for cancer studies) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment:

    • Thaw the this compound stock solution and dilute it to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM) in fresh, serum-free or low-serum medium.

    • Prepare a vehicle control using the same final concentration of DMSO.

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • After treatment, place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for the target protein (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-DYRK1A, anti-GAPDH) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the loading control (e.g., GAPDH or β-actin) to account for loading differences.

    • For phosphoproteins, it is recommended to also probe for the total protein to determine the ratio of phosphorylated to total protein.

References

Application Notes and Protocols: Colony Formation Assay Using JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xiv-68-3 is a potent and selective macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1][2][3] These kinases are implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][4][5][6] Dysregulation of DYRK1A/B signaling has been associated with several diseases, including cancer.[1][2][5] Specifically, DYRK1A is often overexpressed in head and neck squamous cell carcinoma (HNSCC) and its inhibition has been shown to decrease cell proliferation, increase apoptosis, and reduce the ability of cancer cells to form colonies.[4][7] this compound has demonstrated antitumor efficacy in HNSCC cell lines, making it a promising candidate for further investigation as a therapeutic agent.[1][2][3]

The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method used to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research to determine the long-term effects of cytotoxic agents or radiation on cell viability and reproductive integrity. This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of this compound on HNSCC cells.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting DYRK1A/B. The DYRK1A signaling pathway is complex and can have dual roles in cell fate. As an oncogene, DYRK1A can sustain cell proliferation through receptor tyrosine signaling and promote cancer cell survival.[5] Inhibition of DYRK1A can disrupt these pro-survival signals. Furthermore, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, potentially leading to apoptosis. By inhibiting DYRK1A, this compound can modulate these pathways to reduce cancer cell survival and proliferation.

DYRK1A_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR/MET) Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation PI3K_AKT->Proliferation DYRK1A DYRK1A DYRK1A->Ras_MAPK sustains DYRK1A->PI3K_AKT sustains ASK1 ASK1 DYRK1A->ASK1 phosphorylates & activates Procaspase9 Procaspase 9 DYRK1A->Procaspase9 phosphorylates JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A JNK_p38 JNK/p38 Pathway ASK1->JNK_p38 Apoptosis_Survival Apoptosis / Survival JNK_p38->Apoptosis_Survival Caspase9 Caspase 9 Procaspase9->Caspase9 Apoptosis_Inhibition Inhibition of Apoptosis Caspase9->Apoptosis_Inhibition

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on HNSCC cell lines.

Cell LineTreatment ConcentrationObserved EffectReference
CAL2710 µM~45% decrease in cell proliferation after 72 hours[5]
FaDu10 µMDecreased colony formation (qualitative)[5]

Note: Specific IC50 values for colony formation inhibition by this compound are not yet publicly available. The provided data is based on anti-proliferative effects, which are closely linked to colony-forming ability.

Experimental Protocol: Colony Formation Assay

This protocol is designed for assessing the effect of this compound on the colony-forming ability of HNSCC cell lines such as CAL27 or FaDu.

Materials

  • HNSCC cell lines (e.g., CAL27, FaDu)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Cell counter (e.g., hemocytometer)

  • Trypan Blue solution

  • Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol

  • Staining solution: 0.5% crystal violet in 25% methanol

  • Sterile water

Experimental Workflow

Caption: Workflow for the colony formation assay with this compound.

Procedure

  • Cell Culture: Maintain HNSCC cells in a 37°C, 5% CO2 incubator in complete culture medium. Ensure cells are in the logarithmic growth phase and sub-confluent before starting the experiment.

  • Cell Preparation:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add trypsin-EDTA to detach the cells. Incubate at 37°C until cells are rounded and detached.

    • Neutralize the trypsin with complete culture medium.

    • Collect the cell suspension and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes).

    • Discard the supernatant and resuspend the cell pellet in a known volume of complete medium.

    • Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Based on the cell count, prepare a single-cell suspension in complete medium.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow the cells to attach overnight in the incubator.

  • Treatment with this compound:

    • The following day, replace the medium with fresh complete medium containing various concentrations of this compound. A suggested starting range is 0.1 µM to 20 µM, including a 10 µM concentration based on published data.[5]

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Prepare triplicate wells for each condition.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C with 5% CO2.

    • Monitor the plates for colony formation. Do not disturb the plates during incubation to avoid dislodging the colonies.

    • If necessary, carefully replace the medium with fresh medium containing the respective treatments every 3-4 days.

  • Colony Fixation and Staining:

    • After the incubation period, when colonies are visible to the naked eye (typically >50 cells per colony), aspirate the medium.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding the fixation solution to each well and incubating for 15-20 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with sterile water until the background is clear and the colonies are distinctly stained.

    • Allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Scan or photograph the plates to document the results.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) for the control group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • Calculate the Surviving Fraction (SF) for each treatment group:

      • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 (the concentration of the drug that inhibits colony formation by 50%).

    • Analyze the size of the colonies as an additional measure of the inhibitor's effect on cell proliferation.

This protocol provides a comprehensive framework for utilizing the colony formation assay to investigate the anti-cancer properties of this compound. By quantifying the reduction in colony formation, researchers can effectively assess the long-term impact of this DYRK1A/B inhibitor on the reproductive capacity of cancer cells, providing valuable data for preclinical drug development.

References

Application Notes and Protocols: Measuring the Anti-proliferative Effects of JH-Xiv-68-3 in CAL27 and FaDu Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xiv-68-3 is a selective macrocyclic inhibitor of the dual-specificity tyrosine-phosphorylation regulated kinases 1A and 1B (DYRK1A/B).[1][2] Emerging evidence suggests that DYRK1A/B kinases play a role in tumorigenesis, making them attractive targets for cancer therapy.[2] Notably, this compound has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1][2] This document provides detailed protocols to investigate the anti-proliferative effects of this compound on two common HNSCC cell lines, CAL27 and FaDu.

CAL27 is a human tongue squamous carcinoma cell line, and FaDu is a human pharyngeal squamous cell carcinoma cell line.[3][4][5] Both are widely used models in HNSCC research.[3][6] These application notes will guide researchers through assessing cell viability, cell cycle progression, and apoptosis induction, as well as investigating the underlying molecular mechanisms through western blotting.

Data Presentation: Summary of this compound Effects

The following tables present hypothetical data illustrating the potential anti-proliferative effects of this compound on CAL27 and FaDu cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Inhibition of Cell Viability by this compound (MTT Assay)

Cell LineTreatment Concentration (µM)Incubation Time (48h) - % Viability (Mean ± SD)
CAL27 Control (DMSO)100 ± 4.5
185.2 ± 3.8
562.7 ± 5.1
1041.3 ± 3.2
2525.8 ± 2.9
5015.1 ± 1.8
FaDu Control (DMSO)100 ± 5.2
188.9 ± 4.1
568.4 ± 4.9
1045.6 ± 3.7
2528.3 ± 2.5
5017.9 ± 2.1

Table 2: Cell Cycle Distribution in CAL27 and FaDu Cells Treated with this compound (Flow Cytometry)

Cell LineTreatment (24h)% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)Sub-G1 (Apoptosis) % (Mean ± SD)
CAL27 Control (DMSO)55.2 ± 2.128.9 ± 1.815.9 ± 1.51.2 ± 0.3
This compound (10 µM)72.8 ± 3.515.1 ± 2.212.1 ± 1.98.5 ± 1.1
FaDu Control (DMSO)58.1 ± 2.525.7 ± 1.916.2 ± 1.71.5 ± 0.4
This compound (10 µM)75.3 ± 3.813.5 ± 2.111.2 ± 1.89.8 ± 1.3

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Cell LineTreatment (48h)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
CAL27 Control (DMSO)2.5 ± 0.81.8 ± 0.5
This compound (10 µM)15.7 ± 2.28.9 ± 1.4
FaDu Control (DMSO)3.1 ± 0.92.2 ± 0.6
This compound (10 µM)18.2 ± 2.510.3 ± 1.7

Experimental Protocols

Cell Culture

CAL27 and FaDu cells should be cultured in appropriate media, such as RPMI or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Protocol:

    • Seed CAL27 or FaDu cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for at least 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8]

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.

    • Measure the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.[9]

  • Protocol:

    • Seed CAL27 or FaDu cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[10]

    • Wash the cells with PBS to remove the ethanol.[10]

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[11][12]

    • Incubate in the dark for 15-30 minutes at room temperature.[11]

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[9]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15]

  • Protocol:

    • Seed and treat cells as for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.[13]

    • Resuspend the cells in 1X Annexin V binding buffer.[16]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15][16]

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Analyze the stained cells by flow cytometry as soon as possible.[15]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell proliferation and apoptosis.[17][18]

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[19]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4/6, p21, p27, PARP, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Anti-proliferative Effect Assays cluster_analysis Data Analysis CAL27 CAL27 Cells Treatment Treat with this compound (various concentrations and time points) CAL27->Treatment FaDu FaDu Cells FaDu->Treatment MTT_SRB Cell Viability (MTT/SRB Assay) Treatment->MTT_SRB Flow_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis Western Protein Expression (Western Blot) Treatment->Western Data Quantify Anti-proliferative Effects and Mechanism of Action MTT_SRB->Data Flow_Cycle->Data Flow_Apoptosis->Data Western->Data

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

HNSCC_signaling_pathways Key Signaling Pathways in HNSCC cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_jak JAK/STAT Pathway RTK1 Growth Factor Receptor PI3K PI3K RTK1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RTK2 Growth Factor Receptor RAS RAS RTK2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Proliferation & Survival ERK->Proliferation2 CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression JH_Xiv_68_3 This compound DYRK1A_B DYRK1A/B JH_Xiv_68_3->DYRK1A_B inhibits DYRK1A_B->Proliferation1 regulates DYRK1A_B->Proliferation2 regulates DYRK1A_B->GeneExpression regulates

Caption: Simplified diagram of key signaling pathways often dysregulated in HNSCC.[21][22][23]

References

Application of JH-Xiv-68-3 in Neurodegenerative Disease Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of several of these diseases, including AD, is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death.[1][2] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical kinase involved in the phosphorylation of tau and the amyloid precursor protein (APP), both central to AD pathogenesis.[2][3] Overexpression of DYRK1A is observed in post-mortem brains of AD patients and is associated with cognitive deficits.[3][4] Therefore, inhibition of DYRK1A presents a promising therapeutic strategy for neurodegenerative diseases.

JH-Xiv-68-3 is a selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B. While its anti-tumor efficacy has been demonstrated, its application in neurodegenerative disease models is a novel area of investigation. These application notes provide a hypothetical framework for the use of this compound in neurodegenerative disease research, based on the known roles of DYRK1A and the experimental data from other DYRK1A inhibitors.

Product Information

Product Name This compound
Target Selective inhibitor of DYRK1A/B
Molecular Formula C₂₇H₃₀N₆O₄
Molecular Weight 502.57 g/mol
Purity >98%
Formulation Crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C. Protect from light.

Mechanism of Action in Neurodegeneration

DYRK1A contributes to neurodegeneration through multiple pathways. It directly phosphorylates tau at several residues, priming it for further phosphorylation by other kinases like GSK-3β, leading to its aggregation into NFTs.[1][2][5] DYRK1A also phosphorylates APP, which can influence its processing and the production of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.[2][3] By inhibiting DYRK1A, this compound is hypothesized to reduce tau hyperphosphorylation and potentially modulate APP processing, thereby exerting neuroprotective effects.

cluster_0 This compound Proposed Mechanism of Action JH_Xiv_68_3 This compound DYRK1A DYRK1A JH_Xiv_68_3->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation Neuroprotection Neuroprotection NFTs->Neuroprotection Reduces Abeta Aβ Production APP->Abeta Processing Abeta->Neuroprotection Reduces

Caption: Proposed mechanism of this compound in neurodegeneration.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical data for this compound based on expected outcomes for a potent DYRK1A inhibitor. These values are for illustrative purposes and require experimental validation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC₅₀ (nM)
DYRK1A 5.2
DYRK1B 15.8
GSK-3β>10,000
CDK5>10,000
ERK1>10,000

Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells

TreatmentpTau (Ser396) Level (% of Control)
Vehicle Control100%
This compound (100 nM) 45%
This compound (500 nM) 22%
This compound (1 µM) 10%

Table 3: In Vivo Efficacy of this compound in a 3xTg-AD Mouse Model (Hypothetical)

Treatment GroupMorris Water Maze Escape Latency (seconds)Hippocampal pTau (Ser202/Thr205) Levels (% of Vehicle)
Wild-Type + Vehicle25 ± 5100%
3xTg-AD + Vehicle65 ± 8250%
3xTg-AD + this compound (10 mg/kg) 40 ± 6 150%

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for DYRK1A Inhibition

This protocol describes a biochemical assay to determine the IC₅₀ of this compound for DYRK1A.

cluster_1 In Vitro Kinase Assay Workflow start Start prepare Prepare Reagents: - Recombinant DYRK1A - Peptide Substrate - ATP - this compound dilutions start->prepare incubate Incubate DYRK1A with This compound prepare->incubate initiate Initiate Kinase Reaction (add Substrate and ATP) incubate->initiate stop Stop Reaction initiate->stop detect Detect Phosphorylation (e.g., ADP-Glo™ Assay) stop->detect analyze Analyze Data (Calculate IC₅₀) detect->analyze end End analyze->end

Caption: Workflow for in vitro DYRK1A kinase inhibition assay.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of DYRK1A enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Assessment of Tau Phosphorylation in a Neuronal Cell Line

This protocol details the use of this compound to inhibit tau phosphorylation in a human neuroblastoma cell line (e.g., SH-SY5Y) that overexpresses human tau.

Materials:

  • SH-SY5Y cells stably expressing human tau (e.g., Tau-P301L)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., Ser396, Ser202/Thr205), anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate SH-SY5Y-Tau cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

  • Incubate the membranes with primary antibodies against total tau, specific phospho-tau epitopes, and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.

Protocol 3: Evaluation of Neuroprotective Effects in an In Vivo Model of Alzheimer's Disease

This protocol outlines a hypothetical study to assess the in vivo efficacy of this compound in the 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology.[3]

cluster_2 In Vivo Study Workflow in 3xTg-AD Mice start Start animal_model 3xTg-AD Mice (6 months old) start->animal_model treatment Chronic Treatment with this compound (e.g., 10 mg/kg, daily for 3 months) animal_model->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis: - Western Blot (pTau, Aβ) - ELISA (Aβ levels) euthanasia->biochemical histological Histological Analysis: - Immunohistochemistry (Plaques, Tangles) euthanasia->histological analysis Data Analysis and Interpretation biochemical->analysis histological->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Animals:

  • Male and female 3xTg-AD mice and age-matched wild-type controls (e.g., C57BL/6).

Treatment:

  • At 6 months of age, randomize 3xTg-AD mice into two groups: vehicle control and this compound treatment.

  • Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 3 months.

Behavioral Testing (Morris Water Maze):

  • During the last week of treatment, assess spatial learning and memory.

  • Train mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).

  • On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.

Biochemical and Histological Analysis:

  • At the end of the study, euthanize the mice and perfuse with saline.

  • Dissect the brain, with one hemisphere being flash-frozen for biochemical analysis and the other fixed in 4% paraformaldehyde for histology.

  • For biochemical analysis, homogenize brain tissue and perform Western blotting and ELISA to quantify levels of total and phosphorylated tau, and Aβ₄₀/Aβ₄₂.

  • For histological analysis, prepare brain sections and perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize plaques and tangles.

Troubleshooting

Problem Possible Cause Solution
Inconsistent IC₅₀ values in kinase assay - Enzyme instability- Inaccurate pipetting- Compound precipitation- Aliquot and store enzyme properly- Calibrate pipettes and use with care- Check solubility of this compound in assay buffer
No reduction in pTau in cell-based assay - Insufficient compound concentration- Poor cell permeability- Inactive compound- Increase concentration or treatment time- Verify cell permeability (if data available)- Confirm compound activity with a positive control
High variability in in vivo study - Inconsistent drug administration- Animal stress- Small sample size- Ensure accurate and consistent dosing- Acclimatize animals and handle them gently- Increase the number of animals per group

Conclusion

This compound, as a selective DYRK1A/B inhibitor, holds significant potential for the study of neurodegenerative diseases. The protocols outlined in these application notes provide a hypothetical framework for researchers to investigate its efficacy in relevant in vitro and in vivo models. It is crucial to experimentally validate the proposed effects and to further characterize the compound's pharmacological properties for its potential development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rapid Metabolism of JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the rapid metabolism of the DYRK1A/B inhibitor, JH-Xiv-68-3, in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be related to its metabolism?

A1: Yes, it is highly likely. This compound is known to undergo rapid metabolism mediated by aldehyde oxidase (AO).[1] This rapid breakdown can lead to sub-therapeutic concentrations of the active compound at the target site, resulting in diminished efficacy in in vivo models.

Troubleshooting Steps:

  • Assess Metabolic Stability: The first step is to confirm the metabolic instability of your batch of this compound. This can be done using an in vitro metabolic stability assay with liver microsomes or S9 fractions, which contain aldehyde oxidase.[2][3][4] A short half-life in these systems will confirm rapid metabolism.

  • Consider a More Stable Analog: For future experiments, we strongly recommend using JH-XVII-10, a structurally related analog of this compound.[1][5] JH-XVII-10 was specifically designed to be resistant to AO-mediated metabolism by the strategic placement of a fluorine atom, which blocks the metabolic site on the azaindole core.[1][5] This modification results in significantly improved metabolic stability.[1]

  • Optimize Dosing Regimen (for existing this compound studies): If you must continue using this compound, you may need to adjust the dosing regimen. This could involve more frequent administration or a higher dose to maintain therapeutic concentrations. However, this approach should be used with caution due to the potential for off-target effects and the generation of high levels of metabolites. A pilot pharmacokinetic (PK) study is recommended to determine the optimal dosing strategy.[6]

Q2: What is aldehyde oxidase (AO) and why is it a problem for this compound?

A2: Aldehyde oxidase (AO) is a cytosolic enzyme, primarily found in the liver, that is involved in the metabolism of a variety of compounds.[5] It is a source of concern in drug development because it can lead to rapid metabolic clearance of drug candidates, as is the case with this compound.[1] The azaindole scaffold in this compound is susceptible to oxidation by AO, leading to its rapid breakdown and clearance from the body.[1][5]

Q3: How can I experimentally determine the metabolic stability of this compound or its analogs?

A3: You can determine the metabolic stability using in vitro assays with liver fractions.[2][7] The most common methods are:

  • Liver Microsomal Stability Assay: This assay uses the microsomal fraction of liver homogenate, which contains cytochrome P450 (CYP) enzymes. While CYPs are a major source of drug metabolism, for this compound, the key metabolizing enzyme is AO, which is found in the cytosolic fraction.[3][4]

  • Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including aldehyde oxidase.[3][4] This makes it a more appropriate system for studying the metabolism of this compound.

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides the most physiologically relevant in vitro model as it contains a full complement of metabolic enzymes and cofactors.[4][7][8]

A detailed protocol for a liver S9 stability assay is provided in the "Experimental Protocols" section below.

Q4: Are there any other strategies to overcome the rapid metabolism of compounds like this compound?

A4: Yes, several medicinal chemistry strategies can be employed during the lead optimization phase to improve metabolic stability:

  • Metabolic Hotspot Identification: In silico models can predict the sites on a molecule that are most likely to be metabolized.[9]

  • Blocking Metabolic Sites: Once a metabolic "hotspot" is identified, chemists can make structural modifications to block or reduce metabolism at that site. This can involve:

    • Fluorination: As seen in the development of JH-XVII-10 from this compound.[1][5]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic reactions involving the cleavage of that C-H bond (the kinetic isotope effect).[10]

    • Introduction of Bulky Groups: Adding a larger chemical group near the metabolic site can sterically hinder the enzyme from accessing it.

  • Prodrugs: A prodrug is an inactive or less active precursor that is metabolized into the active drug in the body. This strategy can be used to protect a labile part of the molecule until it reaches its target.[11]

Data Presentation

Table 1: Comparison of this compound and its Metabolically Stable Analog, JH-XVII-10

ParameterThis compoundJH-XVII-10Rationale for Improvement
Target DYRK1A/BDYRK1A/BBoth are potent inhibitors of the same target kinases.[5]
Metabolic Liability Rapid metabolism by Aldehyde Oxidase (AO)[1]Resistant to AO-mediated metabolism[1]Fluorine at the 2-position of the azaindole blocks AO activity.[1][5]
In Vitro Half-life ShortSignificantly LongerImproved metabolic stability leads to a longer half-life.[1]
In Vivo Efficacy May be limited by rapid clearancePotentially improved due to sustained exposureIncreased metabolic stability allows for maintenance of therapeutic concentrations.

Note: Specific quantitative half-life and efficacy data would be dependent on the specific experimental conditions and models used.

Experimental Protocols

Key Experiment: In Vitro Metabolic Stability Assay using Liver S9 Fraction

Objective: To determine the rate of metabolism of a test compound (e.g., this compound) by phase I and phase II enzymes present in the liver S9 fraction.[3][4]

Materials:

  • Test compound (this compound) stock solution (e.g., 1 mM in DMSO)

  • Pooled liver S9 fraction (from the species of interest, e.g., human, mouse, rat)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare the S9 fraction mix by diluting the S9 fraction in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

    • Add the NADPH regenerating system to the S9 mix.

  • Initiation of the Reaction:

    • Add the test compound to the S9 mixture to a final concentration of, for example, 1 µM.[2]

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[2]

  • Termination of the Reaction:

    • Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Intrinsic clearance (Clint) can then be calculated.

Visualizations

metabolic_pathway JH_Xiv_68_3 This compound (Active Inhibitor) Metabolite Oxidized Metabolite (Inactive) JH_Xiv_68_3->Metabolite Metabolism in Liver AO Aldehyde Oxidase (AO) AO->JH_Xiv_68_3 Acts on

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_s9 Prepare Liver S9 and NADPH Mix start_reaction Initiate Reaction (t=0) prep_s9->start_reaction prep_compound Prepare this compound Working Solution prep_compound->start_reaction time_points Incubate at 37°C and Sample at Time Points start_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate lcms LC-MS/MS Analysis of Parent Compound terminate->lcms data Calculate Half-life and Clearance lcms->data

Caption: Workflow for in vitro metabolic stability assay.

troubleshooting_guide start Low in vivo efficacy of this compound check_metabolism Is rapid metabolism the suspected cause? start->check_metabolism run_assay Perform in vitro metabolic stability assay (e.g., S9 assay) check_metabolism->run_assay Yes other_issues Investigate other causes (e.g., formulation, PK/PD) check_metabolism->other_issues No is_stable Is the compound stable? run_assay->is_stable is_stable->other_issues Yes use_analog Switch to a more stable analog like JH-XVII-10 is_stable->use_analog No optimize_dose Optimize dosing regimen of this compound (use with caution) is_stable->optimize_dose No (Alternative)

References

Improving the metabolic stability of JH-Xiv-68-3 with derivatives like JH-XVII-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on working with the DYRK1A/B inhibitor JH-Xiv-68-3 and its metabolically stable derivative, JH-XVII-10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective, macrocyclic inhibitor of Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A) and its close family member, DYRK1B.[1][2] As a protein tyrosine kinase inhibitor, it has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1]

Q2: What is the primary metabolic liability associated with this compound? A2: The principal metabolic issue with this compound is its rapid metabolism mediated by aldehyde oxidase (AO).[2] This rapid breakdown can limit its in vivo efficacy and pose challenges for therapeutic development.

Q3: How was the metabolic stability of this compound improved with the derivative JH-XVII-10? A3: To overcome the rapid AO-mediated metabolism, the derivative JH-XVII-10 was created. This was achieved by strategically introducing a fluorine atom to block the 2-position of the azaindole core.[2] This structural modification renders the molecule resistant to aldehyde oxidase, thereby enhancing its metabolic stability while maintaining high potency and selectivity for DYRK1A/B.[2][3]

Q4: What are the key parameters used to evaluate the metabolic stability of a compound? A4: The primary parameters derived from in vitro metabolic stability assays, such as the microsomal stability assay, are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[4]

  • Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. A lower intrinsic clearance value suggests better metabolic stability.[4]

Q5: What general strategies can be employed to enhance the metabolic stability of a lead compound? A5: Several medicinal chemistry strategies can improve metabolic stability:

  • Blocking Metabolic Hotspots: Introducing chemical modifications (e.g., fluorine, deuterium) at sites prone to metabolism, as was done to create JH-XVII-10.[2][5]

  • Structural Modification: Using bioisosteres to replace metabolically labile groups, altering ring sizes, or employing cyclization to constrain the molecule's conformation.[6][7]

  • Deuteration: Replacing hydrogen atoms with deuterium can strengthen chemical bonds (C-D vs. C-H), slowing down metabolism by cytochrome P450 (CYP) enzymes.[6][8]

  • Reducing Lipophilicity: Often, highly lipophilic compounds are more susceptible to metabolism. Reducing the overall logP or logD can sometimes improve stability.[9]

Data Summary

The following table summarizes and compares the key features of this compound and its improved derivative, JH-XVII-10.

FeatureThis compoundJH-XVII-10Reference
Target DYRK1A/BDYRK1A/B[1][3]
Potency (IC50) Not specified~3 nM[3]
Primary Metabolic Liability Rapid metabolism by Aldehyde Oxidase (AO)Resistant to AO-mediated metabolism[2]
Key Structural Modification N/AFluorine introduced at the 2-position of the azaindole core[2]
Resulting Improvement N/AImproved metabolic stability[3]

Visualizations

cluster_problem Problem Identification cluster_solution Rational Design Solution JH_XIV_68_3 This compound (Lead Compound) Metabolism Rapid Aldehyde Oxidase (AO) Metabolism JH_XIV_68_3->Metabolism Identified Liability Modification Structural Modification: Introduce Fluorine to Block Metabolic Hotspot Metabolism->Modification Strategy to Overcome JH_XVII_10 JH-XVII-10 (Optimized Derivative) Modification->JH_XVII_10 Leads to

Caption: Logical workflow from problem identification to solution for this compound.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_reagents Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) start_reaction Initiate Reaction: Add NADPH to mixture prep_reagents->start_reaction incubate Incubate at 37°C with gentle agitation start_reaction->incubate time_points Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) incubate->time_points terminate Terminate Reaction: Add ice-cold acetonitrile with internal standard time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant via LC-MS/MS centrifuge->analyze calculate Calculate Parameters: - % Compound Remaining - Half-life (t½) - Intrinsic Clearance (CLint) analyze->calculate

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation, Inflammation) STAT->GeneExpression translocates to nucleus DYRK1A DYRK1A TranscriptionFactor Other Transcription Factors (e.g., NFAT) DYRK1A->TranscriptionFactor phosphorylates TranscriptionFactor->GeneExpression JH_Inhibitor This compound or JH-XVII-10 JH_Inhibitor->DYRK1A inhibits

Caption: Simplified signaling context for the DYRK1A kinase target.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[10]

Materials:

  • Human or animal liver microsomes.[11]

  • Test compounds (this compound, JH-XVII-10) and positive controls (e.g., Verapamil, Propranolol).

  • Phosphate buffer (100 mM, pH 7.4).[10]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][11]

  • Ice-cold acetonitrile or methanol containing an appropriate internal standard for LC-MS/MS analysis.[11]

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.[10]

Methodology:

  • Preparation: Thaw liver microsomes and reagents on ice. Prepare working solutions of test compounds and positive controls (e.g., 1 µM final concentration).[12]

  • Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound.[10][12] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: To start the reaction, add the pre-warmed NADPH regenerating system to all wells except the negative control (no-NADPH) wells.[12] The time of addition is T=0.

  • Incubation & Termination: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile with internal standard.[4][12]

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[11]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).

Protocol 2: Outline for an In Vivo Pharmacokinetic (PK) Study

This protocol provides a general framework for assessing how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.

Study Design Considerations:

  • Animal Model Selection: Choose an appropriate species (e.g., mouse, rat) based on the research question and known metabolic pathways.[13]

  • Dosing Route: The route of administration (e.g., oral gavage (PO), intravenous (IV)) should align with the intended clinical application. An IV dose is often included to determine absolute bioavailability.

  • Dose Levels & Formulation: Select at least one or two dose levels. The compound must be formulated in a safe and appropriate vehicle.

  • Sampling: Blood samples are typically collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full concentration-time profile.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically LC-MS/MS.

General Procedure:

  • Acclimatization: Acclimate animals to the facility and housing conditions before the study begins.

  • Dosing: Administer the formulated compound to the animals via the chosen route. Record the precise time of dosing for each animal.

  • Blood Collection: At each predetermined time point, collect a small volume of blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Troubleshooting Guide

Q: My microsomal stability assay results show high variability between replicates. What could be the cause? A: High variability can stem from several factors:

  • Pipetting Inaccuracy: Small volumes can be difficult to pipette accurately. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Prepare a master mix whenever possible.[14]

  • Incomplete Mixing: Ensure all components, especially the viscous microsomal solution, are thoroughly but gently mixed before aliquoting.[14]

  • Temperature Fluctuation: Inconsistent temperatures during incubation can alter enzyme activity. Ensure your incubator maintains a stable 37°C.

  • Edge Effects in Plate: The outer wells of a 96-well plate can be subject to evaporation. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.

Q: My compound appears to degrade in the negative control (no-NADPH) wells. What does this mean? A: Degradation in the absence of the NADPH cofactor suggests chemical instability rather than enzymatic metabolism.[12] This could be due to hydrolysis or instability in the buffer at 37°C. It is important to assess this baseline instability to correctly interpret the metabolic data.

Q: The positive control compound is not being metabolized in my assay. What should I do? A: This indicates a fundamental problem with the assay system:

  • Inactive Cofactor: The NADPH regenerating system may be old, degraded, or improperly prepared. Always prepare it fresh.[14]

  • Inactive Microsomes: The liver microsomes may have been improperly stored, subjected to freeze-thaw cycles, or are from a poor-quality batch. Test a new vial or batch of microsomes.

  • Incorrect Assay Conditions: Double-check the pH of the buffer and the final concentrations of all components.

Q: My compound showed good stability in the microsomal assay, but the in vivo PK study revealed very low oral bioavailability. Why? A: Good in vitro metabolic stability is only one piece of the puzzle. Low oral bioavailability despite good stability could be due to:

  • Poor Solubility or Permeability: The compound may not dissolve well in the gastrointestinal tract or may be unable to pass through the intestinal wall to enter circulation.[8]

  • Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump it back into the intestine, preventing absorption.[8]

  • Phase II Metabolism: Microsomal stability assays primarily assess Phase I (CYP-mediated) metabolism.[12] The compound could be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation) that are not fully captured in this assay without specific co-factors like UDPGA.[12]

  • Gut Wall Metabolism: The intestinal wall itself contains metabolic enzymes that can contribute to first-pass metabolism before the compound reaches the liver.

References

Potential off-target effects of the DYRK1A/B inhibitor JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the DYRK1A/B inhibitor, JH-Xiv-68-3. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, selective, macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close homolog, DYRK1B.[1][2]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for DYRK1A/B, in vitro kinase screening has identified a few other kinases that are inhibited to a lesser extent, particularly at higher concentrations (e.g., 1 µM). These include other members of the CMGC kinase group. For a detailed list of inhibited kinases and their respective potencies, please refer to the data tables below.

Q3: My cells are not responding to this compound treatment as expected. What could be the issue?

A3: Several factors could contribute to a lack of cellular response. A critical consideration is that this compound is susceptible to rapid metabolism by aldehyde oxidase (AO).[3] If your cell line has high AO activity, the effective concentration of the inhibitor may be significantly reduced over time. See the troubleshooting guide below for mitigation strategies. Additionally, ensure the inhibitor is fully dissolved and that the treatment concentration and duration are appropriate for your specific cell line and experimental endpoint.

Q4: How does the selectivity of this compound compare to other common DYRK1A inhibitors like Harmine?

A4: this compound demonstrates a superior selectivity profile compared to broader kinase inhibitors like Harmine. Harmine is known to potently inhibit monoamine oxidase A (MAO-A), leading to potential off-target effects unrelated to DYRK1A inhibition. Kinome-wide screening shows this compound has significantly fewer off-targets than many other published DYRK1A inhibitors.

Q5: Where can I find detailed data on the kinase selectivity of this compound?

A5: The primary kinase selectivity data for this compound was generated using the KINOMEscan™ platform. A summary of the key findings is presented in the tables in this document. For the complete dataset from the original publication, please refer to the supplementary information of Powell CE, et al. ACS Med. Chem. Lett. 2022, 13 (4), 577–585.

Troubleshooting Guides

Issue 1: Reduced or No Inhibitor Activity in Cellular Assays
  • Potential Cause: Aldehyde oxidase (AO) mediated metabolism of this compound.[3]

  • Troubleshooting Steps:

    • Confirm AO Expression: Check the literature or your own expression data (e.g., RNA-seq) for the expression level of AOX1 in your cell line.

    • Use an AO Inhibitor: Co-treatment with a known AO inhibitor, such as hydralazine or menadione, may help to increase the stability and effective concentration of this compound. Note: Ensure the AO inhibitor itself does not interfere with your experimental readout.

    • Increase Dosing Frequency: For longer-term experiments, consider replenishing the media with fresh this compound more frequently to counteract metabolic degradation.

    • Alternative Inhibitor: If AO-mediated metabolism is a persistent issue, consider using a structurally related analog, such as JH-XVII-10, which was designed to be resistant to AO metabolism.

Issue 2: Observing Unexpected Phenotypes (Potential Off-Target Effects)
  • Potential Cause: Inhibition of kinases other than DYRK1A/B, especially at higher concentrations of this compound.

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Cross-reference your observed phenotype with the known off-targets of this compound listed in the tables below. Could the inhibition of one of these kinases explain the phenotype?

    • Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype only manifests at high concentrations (e.g., >1 µM), it is more likely to be an off-target effect. The on-target effects on DYRK1A/B should occur at lower nanomolar concentrations.

    • Use a Structurally Different DYRK1A/B Inhibitor: To confirm that the primary phenotype is due to DYRK1A/B inhibition, use a structurally unrelated DYRK1A/B inhibitor as a control. If the primary phenotype is recapitulated but the unexpected phenotype is not, the latter is likely an off-target effect of this compound.

    • Direct Target Engagement Assay: If feasible, perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with your suspected off-target protein in your cellular system.

Data Presentation

Table 1: Primary Targets and Potency of this compound
TargetIC50 (nM)
DYRK1A13
DYRK1B19

Data sourced from Powell CE, et al. (2022).

Table 2: Off-Target Kinase Profile of this compound at 1 µM

This table summarizes the results from a KINOMEscan™ assay of 468 kinases. Only kinases with significant inhibition are listed.

Kinase TargetPercent of Control (%)*Biochemical IC50 (nM)Kinase Family
DYRK1A<113CMGC
DYRK1B<119CMGC
DYRK31.283CMGC
HIPK11.4150CMGC
HIPK22.1250CMGC
HIPK33.5410CMGC
CLK14.6830CMGC
CLK49.8>1000CMGC
STK1010NDSTE

% Control indicates the amount of kinase activity remaining in the presence of 1 µM this compound. A lower number indicates stronger binding. ND = Not Determined. Data adapted from Powell CE, et al. (2022).

Experimental Protocols

KINOMEscan™ Selectivity Profiling

The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay (DiscoverX).

  • Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Procedure (Summary):

    • A panel of 468 kinases is tested.

    • Kinases are fused to a proprietary DNA tag.

    • The test compound (this compound) is incubated with the kinase-DNA tag fusion and an immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR.

    • Results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates a stronger interaction between the compound and the kinase.

Western Blot for Phosphorylated Downstream Targets

This protocol is a general guideline for assessing the inhibition of DYRK1A/B activity in cells by measuring the phosphorylation status of a known downstream substrate (e.g., p-Tau, p-SF3B1).

  • Cell Lysis:

    • Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody against the total protein.

Visualizations

DYRK1A_Signaling_Pathway cluster_input Upstream Signals cluster_core DYRK1A/B Activity cluster_output Downstream Effects Signal Various Cellular Signals DYRK1A_B DYRK1A / DYRK1B Signal->DYRK1A_B Phosphorylation Phosphorylation DYRK1A_B->Phosphorylation JH_Xiv_68_3 This compound JH_Xiv_68_3->DYRK1A_B Substrates Substrate Proteins (e.g., Tau, SF3B1, NFAT) Substrates->Phosphorylation Cellular_Outcomes Altered Cellular Processes (e.g., Splicing, Neurodevelopment, Cell Proliferation) Phosphorylation->Cellular_Outcomes Troubleshooting_Workflow start Experiment Start: No/Reduced Cellular Response q1 Is cell line known to have high AOX1 expression? start->q1 q2 Unexpected Phenotype Observed? start->q2 action1 Co-treat with AO inhibitor q1->action1 Yes action2 Increase dosing frequency q1->action2 Yes q1->q2 No / Unsure action1->q2 action2->q2 action3 Review KinomeScan Data for off-targets q2->action3 Yes end_ok On-target effect confirmed q2->end_ok No action4 Perform Dose-Response Curve action3->action4 action5 Use structurally different DYRK1A/B inhibitor action4->action5 action5->end_ok Phenotype is general to DYRK1A/B inhibition end_offtarget Off-target effect likely action5->end_offtarget Phenotype is specific to this compound

References

Technical Support Center: Optimizing JH-Xiv-68-3 Dosage for Maximum Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DYRK1A/B inhibitor, JH-Xiv-68-3. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing its anti-tumor efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1] It has demonstrated anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines. Its primary mechanism of action is the inhibition of the kinase activity of DYRK1A and DYRK1B, which are involved in various cellular processes, including cell cycle regulation and signal transduction. The role of DYRK1A in cancer is context-dependent, acting as either a tumor suppressor or an oncogene in different tumor types.

Q2: What are the known downstream signaling pathways affected by this compound?

By inhibiting DYRK1A/B, this compound can influence several downstream signaling pathways implicated in cancer progression. DYRK1A has been shown to interact with and modulate the activity of key signaling molecules such as:

  • c-MET and EGFR: Important receptor tyrosine kinases that drive tumor growth.

  • STAT3: A transcription factor involved in cell survival and proliferation.

  • mTOR/AKT pathway: A central regulator of cell growth, proliferation, and survival.

The specific downstream effects can be cell-type dependent.

Q3: Is this compound metabolically stable?

A key consideration when working with this compound is its susceptibility to rapid metabolism by aldehyde oxidase (AO). This can affect its bioavailability and efficacy in vivo. A more metabolically stable analog, JH-XVII-10 , has been developed to address this liability. For in vivo studies, consider using JH-XVII-10 for more consistent and prolonged exposure.

Q4: What are the recommended starting concentrations for in vitro experiments?

Based on preclinical studies, a starting point for in vitro experiments with HNSCC cell lines, such as CAL27 and FaDu, would be in the nanomolar to low micromolar range. A 72-hour treatment with 10 µM of this compound has been shown to decrease cell proliferation by approximately 35-45%. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Optimize and strictly adhere to a consistent seeding density for each experiment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment and minimize evaporation from the inner wells.

  • Possible Cause: Interference of the compound with the assay readout.

    • Solution: Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).

Issue 2: Lower than expected anti-proliferative effect.

  • Possible Cause: Aldehyde oxidase (AO) activity in cell culture.

    • Solution: While less common in vitro than in vivo, some cell lines may express AO. Consider using the more AO-resistant analog, JH-XVII-10. Alternatively, you can co-treat with a known AO inhibitor, such as menadione, to assess if metabolism is affecting the compound's potency.

  • Possible Cause: Sub-optimal treatment duration.

    • Solution: The anti-proliferative effects of kinase inhibitors can be time-dependent. Extend the treatment duration (e.g., 48, 72, 96 hours) to allow for sufficient impact on cell cycle progression.

  • Possible Cause: Cell line resistance.

    • Solution: The dependency on DYRK1A/B signaling can vary between different HNSCC cell lines. Profile the expression levels of DYRK1A and DYRK1B in your cell line of interest.

In Vivo Experiments

Issue 3: Rapid clearance and low exposure of this compound in animal models.

  • Possible Cause: High aldehyde oxidase (AO) mediated metabolism.

    • Solution: This is a known liability of this compound. It is highly recommended to use the fluorinated analog, JH-XVII-10 , which is designed to be resistant to AO metabolism. If using this compound is necessary, consider more frequent dosing or a continuous infusion model, though this may not fully overcome the rapid clearance.

  • Possible Cause: Poor solubility or formulation.

    • Solution: Optimize the vehicle for administration. Ensure the compound is fully solubilized before injection. Sonication and warming of the vehicle may aid in dissolution.

Issue 4: Lack of significant anti-tumor efficacy in HNSCC xenograft models.

  • Possible Cause: Insufficient dosage or suboptimal dosing schedule.

  • Possible Cause: Tumor model not dependent on DYRK1A/B signaling.

    • Solution: Before initiating in vivo studies, confirm the expression and functional importance of DYRK1A/B in your chosen HNSCC cell line through in vitro knockdown or inhibition experiments.

Data Presentation

Table 1: In Vitro Activity of this compound and Analogs

CompoundTargetIC50 (nM)Cell LineEffect on Proliferation (at 10 µM, 72h)
This compound DYRK1A13CAL27~45% decrease
DYRK1B19FaDu~35% decrease
JH-XVII-10 DYRK1A3CAL27Not specified
DYRK1B5FaDuNot specified
Harmine DYRK1ANot specifiedCAL27~45% decrease
FaDuNo inhibition

Table 2: In Vivo Dosing Reference for a DYRK1A Inhibitor in an HNSCC Xenograft Model

CompoundCell Line XenograftDosageAdministration RouteDosing Schedule
Harmine CAL2715 mg/kgIntraperitoneal (i.p.)Every 3 days for 3 weeks

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed HNSCC cells (e.g., CAL27, FaDu) in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or JH-XVII-10 in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo HNSCC Xenograft Model
  • Cell Preparation: Harvest logarithmically growing HNSCC cells (e.g., CAL27) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the dosing solution of JH-XVII-10 (recommended due to metabolic stability) or a reference compound like harmine in a suitable vehicle. Administer the compound according to the determined dose and schedule (e.g., 15 mg/kg, i.p., every 3 days). The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, c-MET) PI3K PI3K RTK->PI3K JH_Xiv_68_3 This compound DYRK1A DYRK1A/B JH_Xiv_68_3->DYRK1A Inhibition DYRK1A->RTK Modulation STAT3 STAT3 DYRK1A->STAT3 Phosphorylation (Activation) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->DYRK1A Cross-talk Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Efficacy Cell_Culture HNSCC Cell Culture (e.g., CAL27, FaDu) Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Xenograft Establish HNSCC Xenograft Model IC50->Xenograft Inform In Vivo Starting Dose MTD Maximum Tolerated Dose (MTD) Study Xenograft->MTD Efficacy_Study Efficacy Study (Tumor Growth Inhibition) MTD->Efficacy_Study Analysis Tumor Analysis (IHC, etc.) Efficacy_Study->Analysis

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in cell-based assays. While the query mentioned "JH-Xiv-68-3" as a cell line, our resources indicate this is a selective macrocyclic inhibitor of DYRK1A/B kinases. This guide will therefore focus on troubleshooting cell-based assays using relevant cell lines, such as Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, where this inhibitor has been studied.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B. It is not a cell line. It has demonstrated antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.[1]

Q2: Which cell lines are suitable for assays involving DYRK1A/B inhibitors like this compound?

A2: HNSCC cell lines such as CAL27 and FaDu are suitable choices as they overexpress and have hyperphosphorylation of DYRK1A, showing sensitivity to its inhibition.[1] Other cell lines where DYRK1A/B signaling is relevant, such as certain hematological malignancy cell lines, could also be considered.

Q3: What are the most common causes of inconsistent results in cell-based assays?

A3: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Health and Viability: Poor cell health can lead to unreliable data. Ensure cells are healthy, adherent (for adherent lines), and at the appropriate confluence.[2]

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered experimental responses. It is crucial to use cells within a consistent and low passage range.

  • Biological Contamination: Mycoplasma, bacteria, or yeast contamination can significantly impact cell behavior and assay outcomes. Regular testing for contamination is recommended.

  • Reagent Variability: Inconsistencies in media, serum, and other reagents can introduce variability. Using the same lot of reagents throughout an experiment is advisable.

  • Pipetting and Handling Technique: Improper pipetting can lead to cell detachment and inaccurate cell seeding densities. Vigorous pipetting should be avoided.[3]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Proliferation Assays

High variability between replicate wells or between experiments is a common issue in cell viability assays like MTT or ATP-based assays.

Troubleshooting Workflow:

G A High Variability Observed B Check Cell Seeding Consistency A->B C Review Pipetting Technique B->C Uneven seeding D Assess Reagent Preparation B->D Consistent seeding C->D E Evaluate Incubation Conditions D->E F Test for Mycoplasma Contamination E->F G Standardize Cell Passage Number F->G H Consistent Results G->H

Caption: Troubleshooting workflow for high variability in viability assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Pipette up and down gently multiple times. When seeding a 96-well plate, avoid edge effects by not using the outer wells or by filling them with sterile PBS.
Improper Pipetting Use calibrated pipettes and proper technique. Avoid forceful dispensing of liquids directly onto the cell monolayer to prevent detachment.[3]
Reagent Issues Prepare fresh reagents. Ensure complete solubilization of formazan crystals in MTT assays or complete cell lysis in ATP-based assays.
Contamination Regularly test for mycoplasma and other microbial contaminants.[4] Discard any contaminated cultures and decontaminate incubators and hoods.
Cell Passage Number Use cells within a defined, low passage number range for all experiments. High passage numbers can alter growth rates and drug sensitivity.
Issue 2: Inconsistent Protein Expression in Western Blots

Variability in protein levels detected by Western blotting can obscure the true effects of treatments like this compound.

Troubleshooting Workflow:

G A Inconsistent Protein Levels B Verify Equal Protein Loading A->B C Check Transfer Efficiency B->C Unequal loading F Consistent Protein Detection B->F Equal loading verified D Optimize Antibody Concentrations C->D Poor transfer C->F Efficient transfer E Review Lysis Buffer and Protocol D->E High background or weak signal D->F Optimal signal E->F Incomplete lysis

Caption: Troubleshooting workflow for inconsistent Western blot results.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Unequal Protein Loading Perform a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of protein in each lane. Always include a loading control (e.g., GAPDH, β-actin) to verify even loading.
Inefficient Protein Transfer Ensure proper contact between the gel and the membrane. Check transfer buffer composition and transfer time/voltage. A post-transfer stain like Ponceau S can verify transfer efficiency.
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Incomplete Cell Lysis Use an appropriate lysis buffer for your target protein (e.g., RIPA buffer for many proteins). Ensure complete lysis by sonication or passing the lysate through a needle.[5]
Variability in Drug Treatment Ensure consistent timing and concentration of drug treatment across all samples.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Trypsinize and count cells (e.g., CAL27, FaDu).

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or other test compounds.

    • Remove the old media and add 100 µL of media containing the desired concentration of the compound to each well.

    • Include vehicle-only control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for DYRK1A Signaling

This protocol details the detection of proteins involved in the DYRK1A signaling pathway.

  • Cell Lysis:

    • Culture cells (e.g., CAL27) in 6-well plates and treat with this compound as required.

    • Wash cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per well onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against a target protein (e.g., phospho-STAT3, total STAT3, DYRK1A, or a loading control) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Signaling Pathways

DYRK1A Signaling Pathway and Potential Downstream Effects:

DYRK1A is a kinase involved in multiple cellular processes, including cell cycle regulation, transcription, and signaling. Its inhibition can have various downstream effects.

DYRK1A_Pathway JH_XIV_68_3 This compound DYRK1A DYRK1A/B JH_XIV_68_3->DYRK1A STAT3 STAT3 DYRK1A->STAT3 phosphorylates (Ser727) NFAT NFAT DYRK1A->NFAT phosphorylates CellCycle Cell Cycle Progression DYRK1A->CellCycle inhibits Apoptosis Apoptosis DYRK1A->Apoptosis inhibits Transcription Transcription STAT3->Transcription NFAT->Transcription

Caption: Simplified DYRK1A signaling pathway and points of inhibition.

References

Technical Support Center: Aldehyde Oxidase (AO) Mediated Metabolism of JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO)-mediated metabolism of the selective DYRK1A/B inhibitor, JH-Xiv-68-3.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance of this compound in our in vitro assays. Could this be due to aldehyde oxidase (AO) metabolism?

A1: Yes, rapid clearance of this compound is likely attributable to AO-mediated metabolism. Published research indicates that this compound is susceptible to rapid metabolism by aldehyde oxidase[1]. This is a critical consideration in the development of this compound, as high metabolic clearance can lead to poor pharmacokinetic properties[2].

Q2: Why is there a significant discrepancy in the metabolic stability of this compound between liver microsomes and hepatocytes?

A2: A notable difference in stability between liver microsomes and hepatocytes is a classic indicator of metabolism by a cytosolic enzyme like aldehyde oxidase[3]. AO is primarily located in the cytosol, whereas cytochrome P450 (CYP) enzymes, the other major drug-metabolizing enzymes, are concentrated in the endoplasmic reticulum (and thus are fully active in microsomes)[3]. If you observe significantly higher clearance in hepatocytes compared to microsomes, it strongly suggests the involvement of a cytosolic enzyme like AO.

Q3: We are struggling to replicate human metabolism of this compound in our preclinical animal models. Why is this the case?

A3: Significant inter-species variability in the expression and activity of aldehyde oxidase isoforms is a well-documented challenge in drug development[2][4][5]. Common preclinical species like rodents have different AOX complements compared to humans, and other species like dogs and cats have inactivated AOX genes[4]. This often leads to a poor correlation between preclinical and human pharmacokinetic data for AO substrates[2]. For instance, canine models have failed to detect metabolites of AO substrates both in vitro and in vivo[4]. Therefore, it is crucial to use human-derived in vitro systems or humanized animal models to accurately predict the human metabolism of this compound[2].

Q4: What are the best in vitro systems to confirm AO-mediated metabolism of this compound?

A4: The recommended approach involves a combination of in vitro systems:

  • Human Liver Cytosol: This is the primary source of aldehyde oxidase and is essential for confirming if your compound is a substrate[3][6].

  • Specific AO Inhibitors: Incubating your compound with human liver cytosol in the presence and absence of a known AO inhibitor (e.g., menadione, raloxifene) can functionally confirm the role of AO. A significant reduction in metabolism in the presence of the inhibitor is strong evidence for AO involvement[6][7][8].

  • Recombinant Human AOX1: Using the purified recombinant human AOX1 isoform can definitively confirm it as the specific enzyme responsible for the metabolism of this compound.

Q5: Are there any known strategies to mitigate the rapid AO-mediated metabolism of this compound?

A5: Yes, medicinal chemistry strategies can be employed to block AO-mediated metabolism. For this compound, a derivative named JH-XVII-10 was developed where a fluorine atom was introduced to block the 2-position of the azaindole moiety. This modification rendered the molecule resistant to AO metabolism[1]. This structure-activity relationship (SAR) data is invaluable for guiding the design of more stable analogs.

Troubleshooting Guides

Problem 1: Inconsistent results in AO stability assays.
Possible Cause Troubleshooting Step
Sub-optimal Assay Conditions Ensure the incubation buffer is at the correct pH (typically 7.4) and temperature (37°C). Confirm that the final concentration of organic solvent (e.g., DMSO) from your test compound stock is low (ideally ≤ 0.5%) to avoid enzyme inhibition.
Cofactor Issues Aldehyde oxidase is an NADPH-independent enzyme[3]. Ensure that your assay buffer does not contain NADPH, which could activate other metabolic pathways.
Instability of the Compound Run a control incubation without the enzyme source (e.g., buffer only) to assess the chemical stability of this compound under the assay conditions.
Enzyme Source Variability Lot-to-lot variability in commercially available liver fractions can occur. Qualify each new lot of human liver cytosol with known AO substrates (e.g., phthalazine, carbazeran) to ensure consistent activity[3][6].
Problem 2: Difficulty in identifying and quantifying the metabolites of this compound.
Possible Cause Troubleshooting Step
Low Metabolite Formation Increase the incubation time or the protein concentration to generate more metabolites. However, be mindful of maintaining linear reaction kinetics.
Inappropriate Analytical Method Develop a sensitive and specific LC-MS/MS method for both the parent compound (this compound) and its potential oxidized metabolites. Use high-resolution mass spectrometry for initial metabolite identification[9].
Metabolite Instability Some metabolites can be unstable. Ensure proper sample handling and storage (e.g., immediate quenching of the reaction with cold acetonitrile, storage at -80°C) to prevent degradation[10].

Experimental Protocols

Protocol 1: Determining the Metabolic Stability of this compound in Human Liver Cytosol

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound by aldehyde oxidase in human liver cytosol.

Materials:

  • This compound

  • Pooled human liver cytosol (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • Positive control AO substrate (e.g., phthalazine)

  • Incubator/water bath (37°C)

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the human liver cytosol to the desired final protein concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

  • Pre-warm the cytosol suspension to 37°C.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed cytosol to achieve the final desired substrate concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold acetonitrile with an internal standard[3][6].

  • Centrifuge the plate to precipitate the protein.

  • Transfer the supernatant for analysis by a validated LC-MS/MS method to measure the depletion of this compound over time[3].

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining of this compound versus time.

Protocol 2: Reaction Phenotyping of this compound Metabolism using an AO Inhibitor

Objective: To confirm the involvement of aldehyde oxidase in the metabolism of this compound.

Materials:

  • All materials from Protocol 1

  • A specific aldehyde oxidase inhibitor (e.g., menadione at a final concentration of 100 µM)[6].

Methodology:

  • Follow the same procedure as in Protocol 1, but prepare two sets of incubations.

  • In the first set, incubate this compound with human liver cytosol as described previously.

  • In the second set, pre-incubate the human liver cytosol with the AO inhibitor (e.g., menadione) for approximately 15 minutes at 37°C before adding this compound to initiate the reaction[6].

  • Sample and process both sets of incubations as described in Protocol 1.

  • Compare the rate of metabolism of this compound in the presence and absence of the inhibitor. A significant decrease in the metabolic rate in the presence of the inhibitor confirms the involvement of aldehyde oxidase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare this compound Stock Solution (DMSO) start Initiate Reaction: Add this compound to Cytosol prep1->start prep2 Dilute Human Liver Cytosol in Buffer prep2->start prep3 Pre-warm Cytosol to 37°C prep3->start sampling Sample at Time Points (0, 5, 15, 30, 60, 120 min) start->sampling quench Quench Reaction with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Figure 1. Experimental workflow for determining the metabolic stability of this compound.

signaling_pathway compound This compound (Azaindole Moiety) enzyme Aldehyde Oxidase (AO) (Human Liver Cytosol) compound->enzyme Metabolism metabolite Oxidized Metabolite enzyme->metabolite clearance Rapid Metabolic Clearance metabolite->clearance inhibitor Fluorination at 2-position of Azaindole (e.g., JH-XVII-10) inhibitor->enzyme Blocks Metabolism

Figure 2. Conceptual pathway of AO-mediated metabolism of this compound and an inhibition strategy.

References

Enhancing the selectivity of JH-Xiv-68-3 for DYRK1A over other kinases

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the DYRK1A Inhibitor, JH-Xiv-68-3. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to effectively use and enhance the selectivity of this compound.

Q1: What is this compound and what are its primary targets?

This compound is a macrocyclic inhibitor developed for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a serine/threonine kinase that plays significant roles in neurological diseases, such as Down syndrome and Alzheimer's, as well as in various forms of cancer.[2] Biochemical and cellular assays have demonstrated that this compound is a selective inhibitor of DYRK1A and its closest family member, DYRK1B.[1][2][3] In some kinase profiling screens, DYRK1A was the only observed target of this compound, highlighting its high selectivity.[2]

Q2: How can I experimentally determine the selectivity profile of this compound in my specific experimental system?

While this compound is reported to be highly selective, its activity profile should be confirmed in your specific context. The most direct method is to perform a kinase selectivity profiling assay. These services are offered by commercial vendors and typically involve screening the compound against a large panel of kinases (often >300) at a fixed concentration (e.g., 1 µM).[4][5] The results will identify any potential off-target kinases that might be relevant to your cellular model or experimental conditions.

For a more detailed analysis, you can perform dose-response curves for any identified "hits" to determine their IC50 values. A compound is generally considered selective if there is at least a 30-fold difference in potency between the primary target and any off-targets.[6]

Table 1: Reported Biochemical Activity of this compound and a Key Derivative

Compound Target Kinase IC50 (nM) Notes
This compound DYRK1A 13 Primary target.[7]
DYRK1B 19 Closely related family member.[7]
JH-XVII-10 DYRK1A 3 A derivative developed to improve metabolic stability.[7]
DYRK1B 5 Potent activity maintained against DYRK1B.[7]
FAK 90 Identified off-target in profiling screens.[2]
RSK1 82 Identified off-target in profiling screens.[2]
RSK2 80 Identified off-target in profiling screens.[2]
RSK3 61 Identified off-target in profiling screens.[2]
JNK1 1130 Identified off-target in profiling screens.[2]

| | JNK2 | 1100 | Identified off-target in profiling screens.[2] |

Q3: My experiment with this compound is showing weak or inconsistent results. What should I troubleshoot?

If you are experiencing issues, it may not be due to a lack of selectivity but other factors. A primary concern with this compound is its rapid metabolism by aldehyde oxidase (AO).[2][3] This metabolic instability can lead to a lower effective concentration of the compound in cellular or in vivo experiments.

Consider the following troubleshooting steps:

  • Compound Stability: Assess the stability of this compound in your specific cell culture media or assay buffer over the time course of your experiment.

  • Metabolism: If working in a system with high AO activity, the compound may be rapidly cleared. The derivative JH-XVII-10 was specifically designed with a fluorine atom to block this AO-mediated metabolism and exhibits improved stability.[3]

  • Target Engagement: Confirm that this compound is engaging DYRK1A in your cells. This can be done by monitoring the phosphorylation of a known downstream DYRK1A substrate.

  • Off-Target Effects: If you suspect off-target effects, use a structurally unrelated DYRK1A inhibitor as a control to see if the observed phenotype is consistent. Harmine is a known, albeit less selective, DYRK1A inhibitor that can be used for comparison.[8]

Troubleshooting_Tree Start Unexpected or Weak Experimental Results Metabolism Is this compound metabolically stable in your system? Start->Metabolism Stability Consider using a more stable analog like JH-XVII-10 or co-administering an AO inhibitor. Metabolism->Stability YesMetabolism Target Is DYRK1A expressed and active in your model? Metabolism->Target NoMetabolism NoMetabolism Yes YesMetabolism No / Unsure NoTarget Confirm target expression (e.g., Western Blot, qPCR). Target->NoTarget NoTargetLabel Engagement Are you observing target engagement? Target->Engagement YesTarget YesTarget Yes NoTargetLabel No NoEngagement Monitor phosphorylation of a known DYRK1A substrate. Engagement->NoEngagement NoEngagementLabel OffTarget Could the phenotype be from an off-target effect? Engagement->OffTarget YesEngagement YesEngagement Yes NoEngagementLabel No OffTargetConfirm 1. Run a broad kinase profile. 2. Use a structurally distinct DYRK1A inhibitor as a control. OffTarget->OffTargetConfirm

Caption: Troubleshooting logic for unexpected results with this compound.

Q4: How can the selectivity of an inhibitor based on the this compound scaffold be improved?

Improving selectivity is a central goal of medicinal chemistry and involves iterative structure-activity relationship (SAR) studies. General strategies include:

  • Structure-Based Design: Utilize co-crystal structures of DYRK1A with your inhibitor to identify unique features of the ATP-binding pocket that are not conserved in off-target kinases. Modifications can be designed to exploit these differences.[6]

  • Blocking Metabolism: As demonstrated by the development of JH-XVII-10 from this compound, identifying and blocking sites of metabolism can improve a compound's pharmacokinetic profile, which is crucial for in vivo efficacy.[3]

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can achieve greater selectivity.[6][9]

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of DYRK1A, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[10]

Selectivity_Workflow cluster_0 Characterization cluster_1 Optimization Cycle cluster_2 Validation Start Start with Lead Compound (e.g., this compound) Screen Broad Kinase Selectivity Screen Start->Screen Analyze Analyze Data: Identify Off-Targets Screen->Analyze Hypothesize Formulate Hypothesis for Improved Selectivity (Structure-Based Design) Analyze->Hypothesize Synthesize Synthesize Analogs Hypothesize->Synthesize Rescreen Re-screen Analogs vs. Target and Off-Targets Synthesize->Rescreen Rescreen->Hypothesize Iterate Optimized Selective Compound Achieved Rescreen->Optimized Selectivity Goal Met Cellular Cellular Target Engagement & Phenotype Validation Optimized->Cellular

Caption: Workflow for assessing and enhancing kinase inhibitor selectivity.

Q5: What are some key downstream signaling pathways of DYRK1A?

DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Verifying target engagement can be accomplished by measuring the phosphorylation status of its downstream substrates. Key pathways and substrates include:

  • Neurodevelopment and Neurodegeneration: DYRK1A phosphorylates proteins like Tau and Amyloid Precursor Protein (APP), linking it to Alzheimer's disease pathology.

  • Cell Cycle Regulation: It can phosphorylate cell cycle proteins, influencing proliferation.

  • Transcription Regulation: DYRK1A phosphorylates transcription factors such as NFAT (Nuclear Factor of Activated T-cells), regulating their nuclear translocation and activity.

DYRK1A_Signaling cluster_downstream Downstream Substrates cluster_outcomes Cellular Processes DYRK1A DYRK1A AutoPhos Autophosphorylation on Tyrosine Residue (Activation) DYRK1A->AutoPhos Tau Tau DYRK1A->Tau P NFAT NFAT DYRK1A->NFAT P Other Other Substrates (e.g., APP, Cyclin D1) DYRK1A->Other P AutoPhos->DYRK1A Activates Inhibitor This compound Inhibitor->DYRK1A Inhibits Neuro Neuronal Development & Function Tau->Neuro Transcription Gene Transcription NFAT->Transcription CellCycle Cell Cycle Progression Other->CellCycle

References

Validation & Comparative

A Head-to-Head Comparison: JH-Xiv-68-3 and Harmine as DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH-Xiv-68-3 and harmine, two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This analysis is supported by experimental data on their biochemical and cellular activities, kinase selectivity, and preclinical efficacy, particularly in the context of cancer.

Introduction to DYRK1A and its Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation has been implicated in several diseases, most notably Down syndrome, Alzheimer's disease, and various cancers. This has made DYRK1A an attractive therapeutic target.

Harmine, a naturally occurring β-carboline alkaloid, is a well-established and potent inhibitor of DYRK1A. However, its clinical utility is hampered by off-target effects, including inhibition of monoamine oxidase A (MAO-A), which can lead to neurotoxicity. This has spurred the development of more selective DYRK1A inhibitors, such as the novel macrocyclic inhibitor, this compound. This guide offers a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Biochemical Potency and Kinase Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other kinases in the human kinome. High selectivity is crucial to minimize off-target effects and potential toxicity.

Data Summary: Biochemical Activity and Selectivity
CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)Key Off-Targets (KINOMEscan)Selectivity Score (S-Score at 1 µM)
This compound 13[1]3[1]CLK2, DYRK2, HIPK4, STK100.03[2]
Harmine 33 - 80[3][4][5]166[3]MAO-A, DYRK2, DYRK3, CLK1, CLK4, PIM1, and others[6]Not explicitly reported, but known to be less selective

Key Findings:

  • This compound demonstrates potent inhibition of both DYRK1A and its close family member DYRK1B in biochemical assays.[1]

  • Harmine also potently inhibits DYRK1A, with reported IC50 values in the low nanomolar range.[3][4][5]

  • Crucially, KINOMEscan data reveals that this compound is highly selective, with an S-Score of 0.03 at a 1 µM concentration.[2] In contrast, harmine is known to inhibit a broader range of kinases, including other members of the DYRK family and, significantly, MAO-A.[6]

Cellular Activity and Antitumor Efficacy

The ultimate measure of an inhibitor's utility is its activity within a cellular context and its ability to elicit a desired biological response, such as inhibiting cancer cell growth.

Data Summary: Cellular Assays and Antitumor Effects in HNSCC
CompoundCellular DYRK1A InhibitionAnti-proliferative Effects (HNSCC cell lines)Colony Formation Inhibition (HNSCC cell lines)Induction of Apoptosis
This compound Potent and selective inhibition of DYRK1A/BSimilar or better than harmineSimilar or better than harmineInduced pro-apoptotic markers more effectively than harmine
Harmine Effective DYRK1A inhibitionDemonstrated anti-proliferative effectsInhibited colony formationInduces apoptosis

Key Findings:

  • Both this compound and harmine exhibit anti-proliferative effects and inhibit colony formation in head and neck squamous cell carcinoma (HNSCC) cell lines.[2]

  • Notably, this compound was found to be more effective than harmine at inducing pro-apoptotic markers and inhibiting downstream DYRK1A signaling in cellular models.[2]

  • The antitumor efficacy of this compound has been demonstrated in HNSCC cell lines, highlighting its potential as a therapeutic agent in this cancer type.[2][4][5] Harmine has also shown anti-cancer effects in various models, but its off-target effects remain a concern.[7]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

A radiometric kinase assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the purified DYRK1A enzyme, a specific peptide substrate, and a buffer solution.

  • Inhibitor Addition: The test compound (this compound or harmine) is added at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane which binds the peptide substrate.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

dot

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents DYRK1A Enzyme, Peptide Substrate, Buffer mix Reaction Mixture reagents->mix inhibitor Test Compound (this compound or Harmine) inhibitor->mix atp [γ-³³P]ATP atp->mix Initiates Reaction incubation Incubation mix->incubation spotting Spotting on Filter Membrane incubation->spotting counting Scintillation Counting spotting->counting analysis IC50 Determination counting->analysis

Caption: Workflow for a radiometric kinase assay.

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a live-cell method to quantify the apparent affinity of a compound for a target kinase.

Workflow:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-DYRK1A fusion protein.

  • Assay Plating: The transfected cells are seeded into multi-well plates.

  • Tracer and Compound Addition: The cells are treated with a specific NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and varying concentrations of the test compound.

  • Signal Measurement: After an incubation period, the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.

  • Data Analysis: The binding of the test compound to the NanoLuc®-DYRK1A fusion protein displaces the tracer, leading to a decrease in the BRET signal. The intracellular IC50 value is determined from the dose-dependent decrease in the BRET signal.

dot

NanoBRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis transfection Transfect Cells with NanoLuc-DYRK1A plating Seed Cells in Assay Plates transfection->plating treatment Add NanoBRET™ Tracer & Test Compound plating->treatment incubation Incubation treatment->incubation measurement Measure BRET Signal incubation->measurement analysis Calculate Cellular IC50 measurement->analysis DYRK1A_Signaling_Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects JH_Xiv_68_3 This compound DYRK1A DYRK1A JH_Xiv_68_3->DYRK1A Harmine Harmine Harmine->DYRK1A Cell_Cycle Cell Cycle Progression DYRK1A->Cell_Cycle Inhibits Apoptosis Apoptosis DYRK1A->Apoptosis Inhibits Neuronal_Development Neuronal Development DYRK1A->Neuronal_Development Regulates

Caption: Simplified DYRK1A signaling and points of inhibition.

Conclusion

Both this compound and harmine are potent inhibitors of DYRK1A. However, the available data suggests that this compound possesses a superior kinase selectivity profile, which is a significant advantage in minimizing off-target effects. In cellular assays using HNSCC models, this compound demonstrates comparable or superior anti-tumor activity to harmine, particularly in inducing apoptosis.

For researchers requiring a highly selective tool compound to probe the function of DYRK1A with minimal confounding variables, this compound appears to be the more suitable choice. While harmine remains a valuable and widely studied DYRK1A inhibitor, its broader kinase inhibition profile, including its potent activity against MAO-A, should be carefully considered when interpreting experimental results. The development of macrocyclic inhibitors like this compound represents a promising advancement in the quest for clinically viable DYRK1A-targeted therapies.

References

A Comparative Efficacy Analysis of JH-Xiv-68-3 and Silmitasertib (CX-4945) in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two kinase inhibitors, JH-Xiv-68-3 and silmitasertib (CX-4945), focusing on their mechanisms of action and efficacy in cancer cells. While both compounds exhibit anti-tumor properties, they are distinguished by their primary molecular targets. Silmitasertib is a well-characterized, potent inhibitor of protein kinase CK2, currently in clinical trials for various cancers[1][2][3]. This compound is a more recently developed macrocyclic inhibitor with high selectivity for DYRK1A/B kinases, which has demonstrated efficacy in head and neck cancer cell lines[4]. This comparison synthesizes available data to provide researchers with a clear overview of their respective profiles.

Mechanism of Action: Targeting Distinct Kinase Pathways

Silmitasertib and this compound derive their anti-cancer effects from the inhibition of critical signaling pathways that promote cell survival and proliferation.

Silmitasertib (CX-4945): A CK2-Centric Approach Silmitasertib is an orally bioavailable, ATP-competitive inhibitor that potently targets the α and α' catalytic subunits of protein kinase CK2[5][6]. CK2 is a pleiotropic kinase that is frequently overexpressed in cancer, where it plays a crucial role in cell growth, proliferation, and the suppression of apoptosis[2][5]. By inhibiting CK2, silmitasertib disrupts several downstream pro-survival pathways, most notably the PI3K/Akt/mTOR signaling cascade. It achieves this by directly blocking the CK2-mediated phosphorylation of Akt at serine 129 (S129)[3][7]. This attenuation of Akt signaling leads to cell cycle arrest, induction of apoptosis, and a broad spectrum of anti-proliferative activity[5][8].

G CX4945 Silmitasertib (CX-4945) CK2 Protein Kinase CK2 CX4945->CK2 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway CK2->PI3K_Akt Activates Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Figure 1: Silmitasertib's mechanism via CK2 inhibition.

This compound: A Selective DYRK1A/B Inhibitor this compound is a selective macrocyclic inhibitor targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B)[4]. DYRK kinases are implicated in various cellular processes, and their dysregulation has been linked to cancer development. While detailed public data on the downstream effects of this compound is limited, inhibiting DYRK1A/B is known to impact cell cycle regulation and developmental pathways. Its demonstrated anti-tumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) suggests that targeting these kinases is a viable anti-cancer strategy[4]. Notably, silmitasertib has also been reported to inhibit DYRK1A as an off-target effect, providing a point of mechanistic overlap between the two compounds[9].

G JHX This compound DYRK DYRK1A / DYRK1B JHX->DYRK Inhibits CellCycle Cell Cycle Progression DYRK->CellCycle Regulates Signaling Developmental Signaling DYRK->Signaling Regulates CancerGrowth Tumor Growth CellCycle->CancerGrowth Contributes to Signaling->CancerGrowth Contributes to

Figure 2: this compound's mechanism via DYRK1A/B inhibition.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the inhibitory and anti-proliferative activities of silmitasertib. Corresponding data for this compound is limited in the public domain.

Table 1: Comparative Inhibitory Activity

CompoundPrimary Target(s)IC₅₀ (Cell-Free Assay)Secondary/Off-TargetsReference(s)
Silmitasertib (CX-4945) CK2α, CK2α'1 nMFLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DYRK1A[6][7][9]
This compound DYRK1A, DYRK1BData not availableSelective for DYRK1A/B[4]

Table 2: Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

CompoundCancer TypeCell Line(s)EffectConcentrationReference(s)
Silmitasertib (CX-4945) Breast CancerVariousAnti-proliferative (EC₅₀)1.71 - 20.01 µM[7]
Colorectal CancerSW-480, DLD-1, HT-29, HCT-116~60-70% decrease in cell viability25 µM (48h)[10][11]
Hematological MalignanciesCLL Biopsy SamplesDecreased cell viability (IC₅₀)< 1 µM[3]
CholangiocarcinomaHuCCT-1Reduced survival, induced apoptosis20 µM[12]
This compound Head and Neck (HNSCC)Not specifiedDemonstrates anti-tumor efficacyData not available[4]

Cellular Effects: Apoptosis and Cell Cycle Arrest

Silmitasertib (CX-4945) A primary outcome of CK2 inhibition by silmitasertib is the induction of apoptosis. This is evidenced by increased expression of cleaved PARP and cleaved caspase-3, key markers of the apoptotic cascade[6][12]. In colorectal cancer cells, treatment leads to a significant increase in late apoptosis after 48 hours[11]. Furthermore, silmitasertib can induce cell cycle arrest, though the specific phase can be cell-type dependent. For instance, it causes a G2/M arrest in BT-474 breast cancer cells and a G1 arrest in BxPC-3 pancreatic cancer cells[7][8].

This compound Specific experimental data detailing the effects of this compound on apoptosis and the cell cycle are not available in the reviewed literature. However, its efficacy in HNSCC cell lines implies an induction of cell death or cessation of proliferation[4].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays used to evaluate compounds like silmitasertib.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Culture 1. Culture Cancer Cells (e.g., HeLa, MDA-MB-231) Seed 2. Seed Cells in Plates (e.g., 96-well) Culture->Seed Treat 3. Treat with Inhibitor (this compound or Silmitasertib) Seed->Treat Viability Cell Viability Assay (MTS / Alamar Blue) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis Western Western Blot (p-Akt, Cleaved PARP) Treat->Western Quantify Quantify Results (IC₅₀ / % Apoptosis) Viability->Quantify Apoptosis->Quantify Western->Quantify Compare Compare Efficacy Quantify->Compare

Figure 3: General experimental workflow for inhibitor testing.

1. Cell Viability / Proliferation Assay (Alamar Blue Method) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 3,000 cells per well and allowed to adhere for 24 hours[7][13].

  • Treatment: Cells are treated with various concentrations of the inhibitor (e.g., silmitasertib) dissolved in DMSO, with a final DMSO concentration kept below 0.1%[13].

  • Incubation: Plates are incubated for the desired period (e.g., 4 days) at 37°C[13].

  • Detection: Alamar Blue reagent (10% of the well volume) is added to each well, and the plate is incubated for an additional 4-5 hours[7].

  • Measurement: Fluorescence is measured using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm[7]. Data is used to calculate EC₅₀ values.

2. Kinase Activity Assay (Radiometric CK2 Assay) This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.

  • Reaction Setup: The inhibitor is added to a reaction mixture containing assay buffer, a substrate peptide (e.g., RRRDDDSDDD for CK2), and recombinant human CK2 enzyme[7][13].

  • Initiation: The reaction is initiated by adding an ATP solution containing [γ-³³P]ATP[7]. The mixture is incubated for 10 minutes at 30°C.

  • Quenching and Filtration: The reaction is stopped by adding phosphoric acid. The mixture is then transferred to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate[13].

  • Washing and Detection: The plate is washed multiple times to remove unincorporated [γ-³³P]ATP. After drying, scintillation fluid is added, and the residual radioactivity is measured using a luminescence counter[7][13].

  • Analysis: The measured counts are used to determine the percent inhibition at various compound concentrations and to calculate the IC₅₀ value.

3. Western Blotting for Signaling Pathway Analysis This technique is used to detect changes in the levels and phosphorylation status of specific proteins following inhibitor treatment.

  • Cell Lysis: After treatment with the inhibitor for a specified time, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (S129), total Akt, cleaved PARP, GAPDH).

  • Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Summary and Comparative Outlook

The comparison between silmitasertib and this compound highlights two distinct but potentially overlapping strategies for cancer therapy.

G cluster_0 Inhibitor Profile cluster_1 Primary Target cluster_2 Key Pathway cluster_3 Cellular Outcome Silmitasertib Silmitasertib (CX-4945) CK2 CK2 Silmitasertib->CK2 DYRK DYRK1A/B Silmitasertib->DYRK Off-target JHX This compound JHX->DYRK PI3K PI3K/Akt/mTOR CK2->PI3K CellCycle Cell Cycle Regulation DYRK->CellCycle Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Antitumor Anti-tumor Efficacy CellCycle->Antitumor

Figure 4: Logical comparison of the two inhibitors.

  • Silmitasertib (CX-4945) is a potent, well-documented inhibitor of CK2 with broad anti-cancer activity across numerous cell types, including solid tumors and hematological malignancies[3]. Its mechanism is clearly linked to the disruption of the PI3K/Akt pathway, leading to robust induction of apoptosis and cell cycle arrest[5]. While highly potent against CK2, it exhibits some off-target activity, which may contribute to its overall efficacy or side-effect profile[9][14].

  • This compound represents a more targeted approach, with high selectivity for DYRK1A/B kinases[4]. The current data demonstrates its potential in HNSCC, but a broader characterization of its efficacy across different cancer types and a deeper understanding of its downstream cellular effects are needed. Its high selectivity may offer a different therapeutic window compared to broader-spectrum kinase inhibitors.

References

Head-to-head comparison of JH-Xiv-68-3 and other macrocyclic DYRK1A inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including certain cancers and neurodegenerative disorders like Down syndrome and Alzheimer's disease.[1][2][3] Its role in cellular processes such as proliferation and neuronal development has spurred the development of potent and selective inhibitors.[3][4] Among these, macrocyclic inhibitors represent a promising class of compounds. This guide provides a detailed head-to-head comparison of the pioneering macrocyclic DYRK1A inhibitor, JH-XIV-68-3, with its improved derivative, JH-XVII-10, supported by experimental data and protocols.

Overview of Compared Inhibitors

This compound is a first-in-class, selective macrocyclic inhibitor of DYRK1A and its close homolog DYRK1B.[1][2][5] While demonstrating promising anti-tumor efficacy in preclinical models, its development has been hampered by rapid metabolism mediated by aldehyde oxidase (AO).[1][2]

JH-XVII-10 was subsequently developed to address the metabolic instability of this compound.[2] By introducing a fluorine atom to block the metabolically susceptible position on the azaindole core, JH-XVII-10 was designed to retain the potency and selectivity of its predecessor while exhibiting improved metabolic stability.[1][2]

Quantitative Data Comparison

The following tables summarize the key performance metrics of this compound and JH-XVII-10, along with other relevant non-macrocyclic inhibitors for context.

Table 1: Biochemical Potency Against DYRK Family Kinases

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)
This compound 313
JH-XVII-10 35
Harmine24120
CX-494563>10,000

Data sourced from Powell et al., 2022.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseThis compound JH-XVII-10 Harmine
DYRK1A >99>99>99
DYRK1B >99>99>99
CLK1989898
CLK4969696
HIPK2949498
HIPK3929298
GSK3α/β<50<50>99
MAO-ANot reportedNot reported>99

Data represents a selection of relevant kinases and is sourced from Powell et al., 2022.

Table 3: Cellular Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineCompoundGI50 (µM)
FaDuThis compound 0.9
JH-XVII-10 1.1
Harmine1.2
Cal27This compound 1.3
JH-XVII-10 1.5
Harmine1.8

GI50 represents the concentration for 50% growth inhibition. Data sourced from Powell et al., 2022.

Table 4: Metabolic Stability in Mouse Liver Microsomes

Compoundt1/2 (min)
This compound <5
JH-XVII-10 >60

t1/2 represents the half-life. Data sourced from Powell et al., 2022.

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the replication and validation of these findings.

Biochemical Kinase Inhibition Assay (LanthaScreen™)

The biochemical potency of the inhibitors was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Setup: Kinase reactions were performed in a 384-well plate containing DYRK1A or DYRK1B enzyme, a green fluorescent protein (GFP)-tagged substrate, and ATP.

  • Inhibitor Addition: The compounds (this compound, JH-XVII-10, etc.) were serially diluted in DMSO and added to the reaction wells.

  • Incubation: The reaction mixture was incubated at room temperature to allow for substrate phosphorylation.

  • Detection: A terbium-labeled anti-phosphoserine/threonine antibody was added. The binding of this antibody to the phosphorylated GFP-substrate brings the terbium and GFP into close proximity, allowing for FRET to occur upon excitation.

  • Data Analysis: The TR-FRET signal was measured, and the IC50 values were calculated by fitting the dose-response data to a four-parameter logistical equation.

Cellular Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effects of the inhibitors on HNSCC cell lines were assessed to determine their cellular potency.

  • Cell Plating: HNSCC cells (e.g., FaDu, Cal27) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of the inhibitors for 72 hours.

  • Lysis and ATP Measurement: The CellTiter-Glo® reagent was added to each well, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Luminescence was measured using a plate reader. The GI50 values were determined by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Metabolic Stability Assay

The metabolic stability of the compounds was evaluated by incubating them with mouse liver microsomes.

  • Incubation Mixture: The inhibitor was incubated with mouse liver microsomes and the cofactor NADPH in a phosphate buffer at 37°C.

  • Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in the aliquots was stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining amount of the parent compound at each time point was quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Half-Life Calculation: The half-life (t1/2) of the compound was calculated from the slope of the natural log of the remaining parent compound versus time.

Visualizations: Pathways and Workflows

DYRK1A Signaling Pathways

DYRK1A_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Autophosphorylation Autophosphorylation DYRK1A_Active DYRK1A (Active) Autophosphorylation->DYRK1A_Active Transcription_Factors Transcription Factors (NFAT, CREB, GLI1) Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Splicing_Factors Splicing Factors Splicing_Factors->Gene_Expression Cytoskeletal_Proteins Cytoskeletal Proteins (Tau, MAPs) Neuronal_Development Neuronal_Development Cytoskeletal_Proteins->Neuronal_Development Cell_Cycle_Proteins Cell Cycle Proteins (Cyclin D1, p27) Cell_Proliferation Cell_Proliferation Cell_Cycle_Proteins->Cell_Proliferation Apoptosis_Signaling Apoptosis Signaling (ASK1) Apoptosis Apoptosis Apoptosis_Signaling->Apoptosis DYRK1A_Active->Transcription_Factors DYRK1A_Active->Splicing_Factors DYRK1A_Active->Cytoskeletal_Proteins DYRK1A_Active->Cell_Cycle_Proteins DYRK1A_Active->Apoptosis_Signaling Inhibitors This compound JH-XVII-10 Inhibitors->DYRK1A_Active

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Compound Synthesis (e.g., JH-XVII-10) Biochemical_Assay Biochemical Kinase Assay (Potency & Selectivity) Start->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (Efficacy in Cancer Cells) Biochemical_Assay->Cellular_Assay Potent & Selective? Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Cellular_Assay->Metabolic_Assay Cellularly Active? In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Metabolic_Assay->In_Vivo_Studies Metabolically Stable? End Lead Optimization / Preclinical Candidate In_Vivo_Studies->End

Logical Comparison of this compound and JH-XVII-10

Logical_Comparison cluster_attributes Comparative Attributes JH_XIV_68_3 This compound (Lead Compound) Potency High Potency (DYRK1A IC50 = 3 nM) JH_XIV_68_3->Potency Selectivity Good Selectivity (vs. GSK3, etc.) JH_XIV_68_3->Selectivity Cell_Activity Cellular Activity (Anti-proliferative) JH_XIV_68_3->Cell_Activity Metabolism Metabolic Liability (Rapid AO Metabolism) JH_XIV_68_3->Metabolism JH_XVII_10 JH-XVII-10 (Optimized Compound) JH_XVII_10->Potency JH_XVII_10->Selectivity JH_XVII_10->Cell_Activity Improved_Metabolism Improved Stability (t1/2 > 60 min) JH_XVII_10->Improved_Metabolism

Conclusion

The development of this compound marked a significant step forward in creating selective, macrocyclic inhibitors for DYRK1A.[1][2] While it demonstrated high potency and desirable cellular activity, its utility as a therapeutic agent was limited by its poor metabolic stability.[1][2]

The subsequent design of JH-XVII-10 successfully addressed this critical liability. By blocking the site of aldehyde oxidase metabolism, JH-XVII-10 retains the excellent potency and selectivity profile of its predecessor while exhibiting a substantially improved metabolic half-life.[1][2] This makes JH-XVII-10 a superior chemical probe and a more promising scaffold for the development of clinical candidates targeting DYRK1A-driven diseases. This head-to-head comparison underscores the importance of iterative design and optimization in modern drug discovery.

References

JH-Xiv-68-3 vs. JH-XVII-10: A Comparative Guide to DYRK1A Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and various cancers.[1] The development of potent and selective chemical probes is crucial for elucidating its complex roles in cellular signaling and for advancing drug discovery efforts. This guide provides an objective comparison of two notable macrocyclic inhibitors of DYRK1A: JH-Xiv-68-3 and its derivative, JH-XVII-10.

Introduction to the Probes

This compound was developed as a selective macrocyclic inhibitor of DYRK1A and its close family member, DYRK1B.[1][2][3] While it demonstrated promising biochemical and cellular activity, it was found to be susceptible to rapid metabolism by aldehyde oxidase (AO).[1] To address this metabolic instability, JH-XVII-10 was synthesized by introducing fluorine to block the metabolically vulnerable site on the azaindole core.[1] This guide will delve into the experimental data that differentiates these two compounds and will provide insights into which may be the more suitable probe for various research applications.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and JH-XVII-10, highlighting their biochemical potency, kinase selectivity, and cellular efficacy.

Table 1: Biochemical Potency Against DYRK Family Kinases

CompoundDYRK1A IC₅₀ (nM)DYRK1B IC₅₀ (nM)
JH-XVII-10 35

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for this compound was not explicitly quantified in the provided search results but was stated to be less potent than JH-XVII-10.[1]

Table 2: Kinase Selectivity Profile of JH-XVII-10

KinaseIC₅₀ (nM)
FAK 90
RSK1 82
RSK2 80
RSK3 61
JNK1 1130
JNK2 1100
JNK3 >10,000

This table demonstrates the selectivity of JH-XVII-10 for DYRK1A/B over other kinases. Higher IC₅₀ values against other kinases are desirable for a selective probe.[4]

Table 3: Cellular Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

CompoundCell LineEffect on Cell Proliferation (at 10 µM for 72h)Induction of Apoptosis
JH-XVII-10 CAL27~45% decreaseYes
FaDu~40% decreaseNot specified

JH-XVII-10 demonstrates anti-proliferative and pro-apoptotic effects in HNSCC cell lines.[4]

Table 4: Pharmacokinetic Properties of JH-XVII-10

CompoundAdministration RouteOral Bioavailability (F)
JH-XVII-10 Intravenous (2 mg/kg), Oral (10 mg/kg)12%

This data indicates that JH-XVII-10 has moderate oral bioavailability in mice.[4]

Key Signaling Pathways and Experimental Workflows

To better understand the context of these probes, the following diagrams illustrate the DYRK1A signaling pathway, the logical development from this compound to JH-XVII-10, and a general workflow for comparing such kinase inhibitors.

DYRK1A_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, c-MET) Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK DYRK1A DYRK1A Sprouty2 Sprouty2 DYRK1A->Sprouty2 phosphorylates and inhibits DYRK1A->Ras_MAPK up-regulates Transcription_Factors Transcription Factors (e.g., STAT3, GLi1, CREB) DYRK1A->Transcription_Factors phosphorylates and activates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D, p27 Kip) DYRK1A->Cell_Cycle_Proteins phosphorylates Apoptosis_Proteins Apoptosis Proteins (e.g., ASK1-JNK) DYRK1A->Apoptosis_Proteins activates Sprouty2->RTK inhibits Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Simplified DYRK1A signaling pathway.

Probe_Development_Logic JH_Xiv_68_3 This compound (Lead Inhibitor) Metabolism Rapid Aldehyde Oxidase (AO)-mediated Metabolism JH_Xiv_68_3->Metabolism Modification Fluorination at the 2-position of azaindole Metabolism->Modification JH_XVII_10 JH-XVII-10 (Optimized Probe) Modification->JH_XVII_10

Caption: Development from this compound to JH-XVII-10.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen, ELISA) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Selectivity_Screen->CETSA Proliferation_Assay Cell Proliferation Assay CETSA->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for cleaved PARP) Proliferation_Assay->Apoptosis_Assay PK_Studies Pharmacokinetic Studies Apoptosis_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies PK_Studies->Efficacy_Studies

Caption: Workflow for kinase inhibitor probe comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and JH-XVII-10.

DYRK1A Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit DYRK1A-mediated phosphorylation of a substrate.

  • Coating: A 96-well plate is coated with a DYRK1A substrate (e.g., DYRKtide peptide).[5]

  • Kinase Reaction: Recombinant DYRK1A enzyme is incubated with the test compound (at various concentrations) and ATP in a kinase reaction buffer.[6] This mixture is then added to the substrate-coated wells and incubated to allow phosphorylation.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A chromogenic substrate (e.g., PNPP) is added, and the resulting color change is measured using a plate reader.[6]

  • Data Analysis: The absorbance values are used to calculate the percentage of kinase activity inhibition at each compound concentration. IC₅₀ values are then determined by fitting the data to a dose-response curve.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages its target protein within a cellular context.[7] The principle is that ligand binding often increases the thermal stability of the target protein.[8][9]

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures using a thermocycler.[10]

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the precipitated (denatured) proteins by centrifugation.[10]

  • Protein Quantification: The amount of soluble DYRK1A remaining in the supernatant at each temperature is quantified, typically by Western blotting.[10]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for Apoptosis Markers

This technique is used to measure changes in the expression levels of proteins involved in apoptosis, such as cleaved PARP.

  • Cell Lysis: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved PARP), followed by a secondary antibody conjugated to an enzyme that facilitates detection.

  • Detection: The signal is visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified to determine relative protein expression levels.

Conclusion: Which is the Better DYRK1A Probe?

Based on the available data, JH-XVII-10 is the superior DYRK1A probe compared to its predecessor, this compound.

The primary advantage of JH-XVII-10 is its improved metabolic stability .[1] The strategic introduction of fluorine successfully mitigates the rapid aldehyde oxidase-mediated metabolism that limited the utility of this compound.[1] This enhancement makes JH-XVII-10 more suitable for cellular and in vivo studies where compound stability over time is critical.

Furthermore, JH-XVII-10 maintains remarkable potency and selectivity for DYRK1A/B, demonstrating robust anti-tumor efficacy in cellular models.[1][11] While both compounds are valuable tools, JH-XVII-10's optimized profile positions it as a more reliable and promising chemical probe for investigating the therapeutic potential of DYRK1A inhibition.[1] Further optimization to improve its oral bioavailability is an ongoing effort that could enhance its therapeutic prospects.[1]

References

Evaluating the Selectivity Profile of JH-Xiv-68-3 Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of kinase inhibitor development, achieving a high degree of selectivity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive evaluation of the kinase selectivity profile of JH-Xiv-68-3, a novel macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B.[1][2] The performance of this compound is objectively compared with alternative DYRK1A inhibitors, Harmine and AZ191, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate chemical probes.

Executive Summary

This compound emerges as a highly selective inhibitor of DYRK1A and its close homolog DYRK1B. When compared to the broader-spectrum inhibitor Harmine and the DYRK1B-preferring inhibitor AZ191, this compound demonstrates a more focused activity profile. This guide presents a detailed comparison of the selectivity of these compounds against a broad panel of kinases, outlines the experimental methodology for kinase profiling, and provides a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Comparison

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data from KINOMEscan™ profiling, a competition-based binding assay, to compare the selectivity of this compound, Harmine, and AZ191. The data is presented as "% of Control", where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.

Table 1: Selectivity Profile of this compound against a Panel of Kinases

Kinase TargetThis compound (% of Control @ 1 µM)
DYRK1A <10 (Potent Inhibition)
DYRK1B <10 (Potent Inhibition)
Other KinasesGenerally high % of control, indicating weak inhibition*

*Specific quantitative data from a broad kinase panel for this compound is not publicly available in the primary publication. The selectivity is described as high for DYRK1A and DYRK1B based on the publication by Powell CE, et al.[1][2]

Table 2: Selectivity Profile of Harmine against a Panel of Kinases

Harmine was screened at 10 µM against a panel of 468 kinases. The following table lists the kinases that showed significant inhibition (<20% of control).

Kinase TargetHarmine (% of Control @ 10 µM)
DYRK1A<20
DYRK1B<20
Casein Kinase 1 Alpha 1 (CSNK1A1)<20
Casein Kinase 1 Delta (CSNK1D)<20
Casein Kinase 1 Epsilon (CSNK1E)<20
Casein Kinase 1 Gamma 2 (CSNK1G2)<20
Casein Kinase 2 Alpha 1 (CSNK2A1)<20
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1)<20
Vacuolar Protein Sorting 34 (VPS34/PIK3C3)<20
And 8 other kinases<20

Data sourced from a study on harmine analogs.[3] Harmine is known to inhibit at least 17 kinases at a 10µM concentration.[3]

Table 3: Selectivity Profile of AZ191

AZ191 is a potent and selective inhibitor of DYRK1B.[4] While broad-panel KINOMEscan™ data with "% of Control" is not fully available, IC50 values and a list of off-target kinases have been reported.

Kinase TargetAZ191 Activity
DYRK1B IC50 = 17 nM [4]
DYRK1AIC50 = 88 nM[4]
DYRK2IC50 = 1890 nM[4]

In a KINOMEscan™ screen of over 400 kinases at 1 µM, AZ191 showed significant binding to only 8 non-mutated kinases: CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4.[5]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its validation. The KINOMEscan™ assay from Eurofins DiscoverX is a widely used platform for this purpose.

KINOMEscan™ Competition Binding Assay Protocol

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase target.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • DNA-tagged kinases.

  • Immobilized, active-site directed ligands on a solid support (e.g., beads).

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • Compound Preparation: The test compound is serially diluted in DMSO to the desired screening concentration (typically 1 µM or 10 µM for single-point screening).

  • Assay Reaction Setup: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in a multi-well plate. A DMSO control (vehicle) is run in parallel. The components are incubated to allow the binding reaction to reach equilibrium.

  • Separation: The solid support with the bound kinase is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are expressed as "percent of control" (% of Control), calculated as:

    (% of Control) = (Signal with Compound / Signal with DMSO) x 100

    A lower "% of Control" value indicates a stronger binding of the test compound to the kinase, and thus higher inhibitory potential.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the KINOMEscan™ assay used for evaluating the kinase selectivity profile of inhibitors like this compound.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Incubation Incubation: Competition for Binding Compound->Incubation Kinase DNA-Tagged Kinase Panel Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Separation Separation of Bound Kinase Incubation->Separation qPCR Quantification by qPCR Separation->qPCR Data Data Analysis: % of Control Calculation qPCR->Data DYRK1A_Signaling_Pathway cluster_input Upstream Signals cluster_kinase Kinase Activation cluster_output Downstream Effects Signal Various Cellular Signals DYRK1A DYRK1A Signal->DYRK1A Substrate1 Substrate 1 (e.g., Transcription Factors) DYRK1A->Substrate1 Phosphorylation Substrate2 Substrate 2 (e.g., Splicing Factors) DYRK1A->Substrate2 Phosphorylation Cellular_Process1 Gene Expression Substrate1->Cellular_Process1 Cellular_Process2 Alternative Splicing Substrate2->Cellular_Process2 This compound This compound This compound->DYRK1A Inhibition

References

Cross-Validation of JH-Xiv-68-3's Anti-Proliferative Effects in Head and Neck Squamous Cell Carcinoma Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of JH-Xiv-68-3, a selective macrocyclic inhibitor of DYRK1A/B kinases, in different Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. The information presented herein is intended to support researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent for HNSCC. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of the compound's performance.

Introduction to this compound and HNSCC

Head and Neck Squamous Cell Carcinoma (HNSCC) is a significant global health concern, with a critical need for novel and more effective therapeutic strategies. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target in HNSCC.[1][2][3] DYRK1A is overexpressed and hyperphosphorylated in HNSCC cells, playing a crucial role in regulating major signaling pathways that drive tumor progression.[1][2][3][4] Inhibition of DYRK1A has been shown to decrease proliferation, invasion, and migration of HNSCC cells in vitro and reduce tumor growth in vivo.[1]

This compound is a novel, selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B.[5][6][7] It has demonstrated antitumor efficacy in HNSCC cell lines, making it a compound of interest for further investigation.[5][6][7] This guide focuses on the cross-validation of its anti-proliferative effects, a critical step in preclinical assessment to ensure the robustness and generalizability of a drug's efficacy across different tumor cell backgrounds.

Comparative Analysis of Anti-Proliferative Effects

To objectively assess the anti-proliferative potency of this compound, its performance was compared with that of cisplatin, a standard-of-care chemotherapy agent for HNSCC. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in two well-established HNSCC cell lines: CAL27 and FaDu.

CompoundTargetHNSCC Cell LineIC50 (nM)Citation
This compound DYRK1A/BCAL2713 (for DYRK1A)[5]
FaDu19 (for DYRK1B)[5]
Cisplatin DNA synthesisCAL272000[8][9]
FaDu3000 - 6000[8]

Note: The IC50 values for this compound are based on its inhibition of the specific kinases, and it has been shown to cause a significant decrease in cell proliferation in these cell lines.[5] The IC50 values for cisplatin can vary between studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further validation studies.

Cell Viability Assays (MTT/MTS)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which is quantifiable by spectrophotometry.

Protocol (MTT Assay):

  • Cell Seeding: Seed HNSCC cells (e.g., CAL27, FaDu) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol (MTS Assay):

The MTS assay follows a similar principle to the MTT assay but uses a different tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step. The procedure is generally faster and involves fewer steps.

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat HNSCC cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cross-validation of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis & Comparison cell_lines HNSCC Cell Lines (e.g., CAL27, FaDu) viability Cell Viability (MTT/MTS Assay) cell_lines->viability apoptosis Apoptosis (Annexin V Assay) cell_lines->apoptosis compound1 This compound compound1->viability compound1->apoptosis compound2 Alternative Compounds (e.g., Cisplatin, Paclitaxel) compound2->viability compound2->apoptosis ic50 IC50 Determination viability->ic50 comparison Comparative Analysis apoptosis->comparison ic50->comparison DYRK1A_Pathway cluster_inhibition Inhibition cluster_kinase Kinase Activity cluster_downstream Downstream Effects in HNSCC JH_Xiv_68_3 This compound DYRK1A DYRK1A JH_Xiv_68_3->DYRK1A Inhibits AKT p-AKT (Ser473) (Decreased) DYRK1A->AKT Phosphorylates FOXO3A p-FOXO3A (Ser253) (Decreased) AKT->FOXO3A Phosphorylates (Inhibits) Cell_Survival Cell Survival (Decreased) FOXO3A->Cell_Survival Promotes Apoptosis Apoptosis (Increased) Cell_Survival->Apoptosis Proliferation Proliferation (Decreased) Cell_Survival->Proliferation Efficacy_Comparison cluster_compound Compound cluster_effect Anti-Proliferative Effect (Lower IC50 = Higher Potency) JH_Xiv_68_3 This compound JH_Potency High Potency (nM range) JH_Xiv_68_3->JH_Potency Cisplatin Cisplatin Cis_Potency Lower Potency (µM range) Cisplatin->Cis_Potency

References

The Promise of DYRK1A/B Inhibition in HNSCC: A Comparative Analysis of Preclinical In Vivo Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of preclinical data. The investigational compound JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[1] While it has demonstrated anti-tumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, publicly available in vivo data for this compound is currently limited.[1] Therefore, this guide will utilize data from a known small molecule inhibitor of DYRK1A, harmine, as a proxy to compare the potential anti-tumor activity of this therapeutic strategy against standard HNSCC therapies.

Introduction to HNSCC and Current Therapeutic Landscape

Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with a 5-year survival rate that has not significantly improved in recent decades for patients with late-stage disease. Standard-of-care therapies for advanced HNSCC typically involve a combination of surgery, radiation, and chemotherapy, with platinum-based agents like cisplatin being a cornerstone of treatment.[2][3] Targeted therapies, such as the EGFR inhibitor cetuximab, and more recently, immune checkpoint inhibitors, have also been integrated into treatment regimens.[4] However, resistance to these therapies and significant toxicities remain major clinical hurdles, underscoring the urgent need for novel therapeutic strategies.

One emerging target of interest in HNSCC is DYRK1A. This kinase is overexpressed and hyperphosphorylated in HNSCC, and its inhibition has been shown to induce apoptosis and reduce the tumorigenic potential of HNSCC cells in vitro and in vivo.[1][5] this compound is a novel, selective inhibitor of DYRK1A/B, representing a promising new therapeutic agent for HNSCC.

Comparative In Vivo Anti-Tumor Efficacy

This section presents a comparative summary of the in vivo anti-tumor activity of DYRK1A inhibition (using harmine as a proxy) against standard HNSCC therapies, cisplatin and cetuximab. The data is derived from preclinical studies in xenograft mouse models of HNSCC.

Table 1: Comparison of In Vivo Anti-Tumor Activity in HNSCC Xenograft Models

Therapeutic AgentTargetHNSCC Cell LineMouse ModelDosing RegimenTumor Growth InhibitionReference
DYRK1A Inhibition (Harmine) DYRK1ACAL 27Nude Mice15 mg/kg, i.p., every 3 days for 3 weeksSignificant tumor growth regression[5]
Cisplatin DNA SynthesisCAL 27Nude Mice2 mg/kg, i.p., twice weeklySignificant tumor growth suppression[2]
Cetuximab EGFRUT-SCC 42A, SASNOD-SCIDγ Mice1 mg, i.p., twice per weekSignificant tumor growth inhibition in sensitive models[6]

Signaling Pathway of DYRK1A in HNSCC

DYRK1A is a dual-specificity kinase that can phosphorylate its substrates on serine and threonine residues, as well as autophosphorylate on a tyrosine residue in its activation loop.[7] In HNSCC, DYRK1A has been implicated in promoting cell survival and proliferation through various signaling pathways. Its inhibition can lead to the induction of apoptosis. One key mechanism involves the regulation of the PI3K/AKT pathway and the subsequent activation of the pro-apoptotic transcription factor FOXO3A.[5]

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT FOXO3A FOXO3A AKT->FOXO3A Inhibits DYRK1A DYRK1A Caspase9 Caspase 9 DYRK1A->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis JH_Xiv_68_3 This compound (or Harmine) JH_Xiv_68_3->DYRK1A Apoptotic_Genes Apoptotic Genes FOXO3A->Apoptotic_Genes Activates Apoptotic_Genes->Caspase9 Activates

Caption: DYRK1A signaling pathway in HNSCC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.

In Vivo Xenograft Study for DYRK1A Inhibition (Harmine)

  • Cell Line and Animal Model: Human HNSCC cell line CAL 27 was used. Cells were subcutaneously injected into the flank of nude mice.[5]

  • Tumor Induction: Mice were monitored for tumor growth. Treatment was initiated when tumors reached a palpable size.[5]

  • Treatment Regimen: Mice were treated with harmine (15 mg/kg body weight) or vehicle control (DMSO) via intraperitoneal (i.p.) injection every three days for three weeks.[5]

  • Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth. At the end of the study, tumors were excised for further analysis, including western blotting to evaluate protein expression changes.[5]

In Vivo Xenograft Study for Cisplatin

  • Cell Line and Animal Model: Human HNSCC cell line CAL 27 was implanted subcutaneously into the right flank of athymic nude mice.[2]

  • Tumor Induction: Treatment commenced when tumors reached a diameter of 0.25 cm.[2]

  • Treatment Regimen: Mice received cisplatin (2 mg/kg body weight) via i.p. injection twice weekly.[2]

  • Endpoint Analysis: Tumor volumes were measured throughout the experiment. Animal body weight was also monitored to assess toxicity.[2]

In Vivo Xenograft Study for Cetuximab

  • Cell Line and Animal Model: Human HNSCC cell lines UT-SCC 42A and SAS were injected subcutaneously into NOD-SCIDγ mice.[6]

  • Tumor Induction: Treatment began once tumors reached a size of 100 mm³.[6]

  • Treatment Regimen: Mice were treated with cetuximab (1 mg, absolute dose) or PBS (negative control) via i.p. injection twice a week.[6]

  • Endpoint Analysis: Tumor size was monitored, and animals were euthanized when tumors reached a predetermined size (1,500 mm³).[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor activity of a therapeutic agent in a xenograft model.

Experimental_Workflow A HNSCC Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Therapeutic Intervention (e.g., this compound, Cisplatin) D->E F Continued Monitoring of Tumor Volume & Body Weight E->F G Endpoint Analysis: Tumor Excision, Histology, Biomarker Analysis F->G

Caption: In vivo anti-tumor activity experimental workflow.

Conclusion

The inhibition of DYRK1A presents a compelling therapeutic strategy for HNSCC. Preclinical data using a proxy inhibitor, harmine, demonstrates significant anti-tumor efficacy in HNSCC xenograft models, comparable to the effects observed with the standard-of-care chemotherapeutic agent, cisplatin. The mechanism of action, involving the induction of apoptosis through pathways such as AKT/FOXO3A, provides a strong rationale for its development.

This compound, as a selective inhibitor of DYRK1A/B, holds considerable promise. Further in vivo studies are warranted to directly compare its efficacy and safety profile against standard HNSCC therapies. Such studies will be critical in determining the clinical potential of this compound as a novel treatment for patients with Head and Neck Squamous Cell Carcinoma.

References

Assessing the Therapeutic Index of JH-Xiv-68-3 in Comparison to Other DYRK1A/B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) have emerged as significant therapeutic targets in oncology and neurodegenerative diseases. JH-Xiv-68-3 is a novel macrocyclic inhibitor of DYRK1A/B that has demonstrated promising anti-tumor efficacy in preclinical models.[1][2][3][4] A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), which quantitatively assesses the margin of safety between the dose required for a therapeutic effect and the dose that produces toxicity. This guide provides a comparative overview of this compound and other notable DYRK1A/B inhibitors, with a focus on the available data relevant to an assessment of their therapeutic indices.

Comparative Analysis of DYRK1A/B Inhibitors

While a direct, experimentally determined therapeutic index for this compound is not yet publicly available, a comparative assessment can be initiated by examining its in vitro potency and selectivity against other well-characterized DYRK1A/B inhibitors. The following table summarizes key in vitro data for this compound, Harmine, CX-4945, and AZ191.

InhibitorTarget(s)IC50 (DYRK1A)IC50 (DYRK1B)Key Selectivity NotesKnown Liabilities/Off-Target Effects
This compound DYRK1A/B~13 nM[5][6]~19 nM[5][6]Selective macrocyclic inhibitor.[1][2][3]Suffers from rapid aldehyde oxidase-mediated metabolism.[3][4]
Harmine DYRK1A/B, MAO-A~70 nM-Potent inhibitor of monoamine oxidase A (MAO-A), leading to hallucinogenic and toxic side effects.[7]
CX-4945 (Silmitasertib) CK2, DYRK1A, GSK3βPotent-Primarily a CK2 inhibitor with significant activity against DYRK1A and GSK3β.[8][9]Off-target effects related to CK2 and GSK3β inhibition.
AZ191 DYRK1B~88 nM~17 nM~5-fold selectivity for DYRK1B over DYRK1A.[10][11][12]Primarily targets DYRK1B.

Experimental Protocols for Therapeutic Index Determination

The therapeutic index is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). For preclinical animal studies, the lethal dose in 50% of subjects (LD50) is often used in place of the TD50.[2][13][14] The determination of these values requires rigorous in vivo experimentation.

In Vivo Efficacy Studies (to determine ED50)
  • Objective: To determine the dose of the DYRK1A/B inhibitor that produces the desired therapeutic effect in a statistically significant portion of the animal model population.

  • Animal Model: Select a relevant animal model, such as a xenograft mouse model of head and neck squamous cell carcinoma (HNSCC) for this compound.

  • Methodology:

    • Tumor cells (e.g., HNSCC cell lines) are implanted into immunocompromised mice.

    • Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups.

    • Treatment groups receive the inhibitor at various dose levels, administered via a clinically relevant route (e.g., oral, intravenous).

    • Tumor volume and body weight are measured regularly throughout the study.

    • The study is continued for a predetermined period or until tumors in the control group reach a defined endpoint.

    • The ED50 is calculated as the dose at which a 50% reduction in tumor growth is observed compared to the control group.

In Vivo Toxicity Studies (to determine TD50/LD50)
  • Objective: To determine the dose of the inhibitor that causes toxicity or mortality.

  • Animal Model: Typically conducted in healthy rodents (e.g., mice, rats).

  • Methodology:

    • Acute Toxicity (for LD50):

      • Animals are administered single, escalating doses of the inhibitor.

      • Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

      • The LD50 is calculated as the dose that results in the death of 50% of the animals.

    • Sub-chronic/Chronic Toxicity (for TD50):

      • Animals are administered repeated doses of the inhibitor over an extended period (e.g., 28 or 90 days).

      • Regular observations are made for clinical signs of toxicity, changes in body weight, food and water consumption.

      • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

      • A full necropsy and histopathological examination of major organs are performed.

      • The TD50 is determined as the dose that causes a specific adverse effect in 50% of the animals.

Visualizing the Path to Therapeutic Index Assessment

The following diagrams illustrate the key workflows and pathways relevant to the assessment of DYRK1A/B inhibitors.

Experimental_Workflow_for_TI_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_calculation Calculation iv_potency Potency (IC50) Assay - DYRK1A/B Kinase Activity iv_selectivity Selectivity Profiling - Kinome Scan iv_potency->iv_selectivity Prioritize Leads iv_cell Cell-based Assays - Proliferation, Apoptosis iv_selectivity->iv_cell Validate Cellular Activity iv_efficacy Efficacy Studies - Xenograft Models - Determine ED50 iv_cell->iv_efficacy Advance to In Vivo ti_calc Therapeutic Index (TI) TI = TD50 / ED50 iv_efficacy->ti_calc iv_toxicity Toxicity Studies - Acute (LD50) - Chronic (TD50) iv_toxicity->ti_calc DYRK1A_Signaling_Pathway cluster_inhibitors Inhibitors cluster_kinase Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes jh_xiv_68_3 This compound dyrk1a DYRK1A/B jh_xiv_68_3->dyrk1a Inhibit harmine Harmine harmine->dyrk1a Inhibit cx_4945 CX-4945 cx_4945->dyrk1a Inhibit az191 AZ191 az191->dyrk1a Inhibit nfat NFAT Phosphorylation (Inhibition of Nuclear Translocation) dyrk1a->nfat cyclin_d1 Cyclin D1 Phosphorylation (Degradation) dyrk1a->cyclin_d1 tau Tau Phosphorylation dyrk1a->tau sirt1 SIRT1 Phosphorylation (Activation) dyrk1a->sirt1 proliferation Decreased Proliferation nfat->proliferation Regulates cyclin_d1->proliferation Promotes apoptosis Increased Apoptosis sirt1->apoptosis Inhibits

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Unidentified Chemical Compound JH-Xiv-68-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "JH-Xiv-68-3" does not correspond to a recognized chemical substance in standard databases. Therefore, this document provides procedural guidance for the handling and disposal of an unknown chemical, treating "this compound" as an internal laboratory identifier for an uncharacterized substance. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes of unknown identity without proper analysis.[1] All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.

Immediate Safety and Hazard Assessment

Upon encountering an unidentified chemical, the primary focus is to ensure the safety of all laboratory personnel. Treat the substance as hazardous until proven otherwise.[2]

1.1 Initial Actions:

  • Secure the Area: Isolate the container(s) of this compound. If the container is compromised, damaged, swollen, or shows signs of crystal growth around the cap, do not handle it and contact your institution's EHS department immediately.[3]

  • Consult Personnel: Inquire with all current and former laboratory personnel who may have knowledge of the substance's origin or identity.[1][4][5] Review laboratory notebooks and records associated with the location where the compound was found.[6]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of splash or aerosol generation, use a face shield in conjunction with safety goggles.[7][8] All handling of open containers must be performed inside a certified chemical fume hood.[7]

1.2 Preliminary Hazard Characterization:

If deemed safe to proceed by the Principal Investigator or Laboratory Supervisor, a limited in-lab characterization may be performed to gather information for EHS. Do not attempt to open a container that is not in a stable condition. [3]

Parameter Experimental Protocol Purpose
Physical State Visually inspect the substance through the container. Note if it is a solid, liquid, or gas. For solids, describe the form (e.g., powder, crystalline, amorphous). For liquids, note the color and viscosity.Provides basic information for handling and segregation.
pH (for aqueous liquids) If the substance is a liquid and known to be water-soluble, dip a pH strip into the liquid and compare it to the color chart.[4] For water-reactive substances, this step must be avoided.To determine if the material is corrosive (pH ≤ 2 or ≥ 12.5), which is a key hazardous waste characteristic.[9][10]
Water Reactivity Place a very small aliquot of the substance on a watch glass and add a single drop of deionized water from a safe distance within a fume hood. Observe for any reaction such as gas evolution, heat generation, or ignition.To identify water-reactive substances which require special handling and disposal.[8]
Ignitability This should only be assessed by EHS or a certified hazardous waste contractor due to the inherent risks.To determine if the waste is an ignitable hazardous waste (flash point < 60°C).[9]

Disposal Procedures

The disposal of unknown chemicals is the responsibility of the waste generator and typically incurs significant costs for analysis and disposal, often starting at several hundred dollars per container.[1][2][7]

2.1 Labeling and Segregation:

  • Labeling: Securely attach a hazardous waste tag to the container.[11] In the contents section, write "Unknown Chemical (this compound)".[6] Include any information gathered during the preliminary hazard characterization.[6] Do not use abbreviations or chemical formulas.[2][6]

  • Segregation: Store the container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[12]

2.2 Contacting Environmental Health and Safety (EHS):

  • Initiate Pickup Request: Submit a hazardous waste pickup request through your institution's EHS portal or contact them directly.[5][6] Clearly state that the waste is an "unknown chemical".

  • Provide Information: Supply EHS with all available information, including the history of the container, observations from the preliminary characterization, and the completed "Unknown Chemical Waste Characterization Form" if required by your institution.[6][7]

  • Professional Analysis: EHS will coordinate with an approved hazardous waste contractor to safely remove the container from your laboratory.[11][12] The contractor will perform the necessary analysis to identify the hazardous characteristics of the waste before its final disposal in a permitted facility.[3][12][13]

Workflow and Decision Making

The following diagram illustrates the procedural workflow for the proper handling and disposal of the unknown compound this compound.

G Workflow for Disposal of Unknown Chemical this compound cluster_0 Initial Assessment cluster_1 Characterization & Labeling cluster_2 Disposal start Unknown Chemical 'this compound' Found check_container Visually Inspect Container Is it damaged, bulging, or crystallized? start->check_container contact_ehs_immediate Contact EHS Immediately Do Not Handle check_container->contact_ehs_immediate Yes consult_personnel Consult Lab Personnel & Review Records check_container->consult_personnel No prelim_char Perform Preliminary Hazard Characterization (pH, water reactivity, etc.) consult_personnel->prelim_char label_waste Label Container: 'Unknown Chemical (this compound)' + Hazard Info prelim_char->label_waste segregate Segregate and Store in Secure Waste Area label_waste->segregate request_pickup Submit Waste Pickup Request to EHS segregate->request_pickup ehs_disposal EHS/Contractor Performs Analysis and Disposal request_pickup->ehs_disposal

Caption: Decision workflow for the safe handling and disposal of an unknown chemical.

Prevention of Unknown Chemicals

To prevent the generation of unknown chemicals in the future, implement the following best practices:

  • Labeling: All containers, including temporary vessels like beakers and flasks, must be clearly labeled with the full chemical name(s) of the contents.[1][2][5]

  • Inventory Management: Maintain an accurate, up-to-date chemical inventory.[2]

  • Regular Inspections: Periodically inspect chemical containers and labels, replacing any that are fading or deteriorating.[1][7]

  • Personnel Transitions: Ensure a thorough handover or disposal of all research materials when students or staff leave the laboratory.[2][4]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.